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2-bromo-7-oxaspiro[3.5]nonane Documentation Hub

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  • Product: 2-bromo-7-oxaspiro[3.5]nonane
  • CAS: 2385355-17-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Bromo-7-oxaspiro[3.5]nonane

This technical guide details the synthesis of 2-bromo-7-oxaspiro[3.5]nonane , a valuable spirocyclic building block in medicinal chemistry. The synthesis strategy prioritizes scalability, safety, and the use of commercia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-bromo-7-oxaspiro[3.5]nonane , a valuable spirocyclic building block in medicinal chemistry. The synthesis strategy prioritizes scalability, safety, and the use of commercially available starting materials.

Executive Summary

2-bromo-7-oxaspiro[3.5]nonane (CAS: Derivative of 1339892-75-9) is a spirocyclic scaffold combining a tetrahydropyran ring and a cyclobutane ring. This structural motif is increasingly utilized in drug discovery to restrict conformational flexibility and improve metabolic stability compared to simple piperidine or cyclohexane analogs.

The synthesis described herein follows a 5-step linear sequence starting from tetrahydro-4H-pyran-4-one . The core strategy involves the construction of the spiro-cyclobutane ring via a [2+2] cycloaddition of dichloroketene to an exocyclic alkene, followed by reductive dechlorination and functional group manipulation.

Core Synthetic Strategy
  • Starting Material: Tetrahydro-4H-pyran-4-one (Commercial, inexpensive).

  • Key Transformation: [2+2] Cycloaddition for spiro-ring formation.

  • Final Functionalization: Appel reaction or PBr₃ bromination.

  • Overall Yield Target: ~30-45% (over 5 steps).

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C-Br bond to reveal the alcohol precursor. The cyclobutane ring is best formed via a [2+2] cycloaddition, which dictates the use of an exocyclic methylene intermediate derived from the parent pyranone.

Retrosynthesis Target 2-Bromo-7-oxaspiro[3.5]nonane (Target Molecule) Alcohol 7-Oxaspiro[3.5]nonan-2-ol (Key Intermediate) Target->Alcohol Functional Group Interconversion (FGI) Ketone 7-Oxaspiro[3.5]nonan-2-one (Spiro Ketone) Alcohol->Ketone Reduction Dichloro 1,1-Dichloro-7-oxaspiro[3.5]nonan-2-one (Cycloadduct) Ketone->Dichloro Reductive Dechlorination Alkene 4-Methylenetetrahydro-2H-pyran (Exocyclic Alkene) Dichloro->Alkene [2+2] Cycloaddition SM Tetrahydro-4H-pyran-4-one (Starting Material) Alkene->SM Wittig Olefination

Figure 1: Retrosynthetic disconnection of 2-bromo-7-oxaspiro[3.5]nonane.[1][2][3]

Detailed Synthetic Protocols

Step 1: Methylenation of Tetrahydro-4H-pyran-4-one

Objective: Convert the ketone to an exocyclic alkene. Mechanism: Wittig Reaction.[3]

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Procedure:

    • Suspend

      
       (1.2 equiv) in anhydrous THF (0.5 M) under 
      
      
      
      .
    • Cool to 0°C and add

      
       (1.2 equiv) portion-wise. The solution turns bright yellow (ylide formation). Stir for 30 min.
      
    • Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated

      
      , extract with 
      
      
      
      , dry over
      
      
      , and concentrate.
    • Purification: Distillation or silica plug (Hexanes/EtOAc 9:1).

  • Critical Note: The product is volatile. Avoid prolonged high-vacuum drying.

Step 2: [2+2] Cycloaddition (Spiro-Ring Formation)

Objective: Form the cyclobutane ring with a gem-dichloro motif. Mechanism: [2+2] Cycloaddition of dichloroketene (generated in situ).

  • Reagents: Trichloroacetyl chloride, Zinc-Copper couple (Zn/Cu) or Activated Zinc dust,

    
     (catalytic), 
    
    
    
    or DME.
  • Procedure:

    • Dissolve 4-methylenetetrahydro-2H-pyran (from Step 1) and trichloroacetyl chloride (1.2 equiv) in anhydrous

      
       (0.3 M).
      
    • Add activated Zn dust (1.5 equiv) portion-wise over 1 hour to maintain a gentle reflux (exothermic).

    • Stir at reflux for 4–6 hours.

    • Workup: Filter through Celite to remove zinc salts. Wash the filtrate with saturated

      
       and brine.
      
    • Product: 1,1-dichloro-7-oxaspiro[3.5]nonan-2-one . Used directly in the next step due to moderate stability.

Step 3: Reductive Dechlorination

Objective: Remove the gem-dichloro group to yield the parent spiro-ketone. Mechanism: Zinc-mediated reduction.

  • Reagents: Zinc dust, Acetic acid (

    
    ), Ethanol (
    
    
    
    ).
  • Procedure:

    • Dissolve the crude dichloro-ketone in

      
       (0.5 M).
      
    • Add excess Zn dust (4.0 equiv).

    • Add

      
       (excess) dropwise. Heat to 60°C for 2 hours.
      
    • Workup: Filter off Zn, concentrate the filtrate, neutralize with

      
      , and extract with DCM.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields 7-oxaspiro[3.5]nonan-2-one .[4][5][6]

Step 4: Reduction to Alcohol

Objective: Reduce the ketone to the alcohol. Mechanism: Hydride transfer.

  • Reagents: Sodium borohydride (

    
    ), Methanol (
    
    
    
    ).
  • Procedure:

    • Dissolve 7-oxaspiro[3.5]nonan-2-one in

      
       (0.2 M) at 0°C.
      
    • Add

      
       (1.1 equiv) portion-wise.
      
    • Stir at 0°C for 30 min, then RT for 1 hour.

    • Workup: Quench with water/acetone, concentrate to remove MeOH, extract with EtOAc.

    • Product: 7-oxaspiro[3.5]nonan-2-ol .

Step 5: Bromination (Appel Reaction)

Objective: Convert the alcohol to the final bromide with inversion of configuration (though the molecule is achiral, this mechanism is clean). Mechanism:


 substitution via phosphonium intermediate.
  • Reagents: Carbon tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), DCM.
  • Procedure:

    • Dissolve 7-oxaspiro[3.5]nonan-2-ol (1.0 equiv) and

      
       (1.2 equiv) in anhydrous DCM (0.1 M) at 0°C.
      
    • Add

      
       (1.2 equiv) portion-wise. The solution may turn slightly yellow.
      
    • Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

    • Workup: Add hexanes to precipitate triphenylphosphine oxide (

      
      ). Filter through a silica pad.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Final Product: 2-bromo-7-oxaspiro[3.5]nonane .

Process Data & Safety Parameters

StepTransformationKey ReagentsSafety HazardExpected Yield
1 Olefination

,

Strong base, moisture sensitive85-90%
2 [2+2] Cycloaddition

, Zn
Exothermic, corrosive acid chlorides60-70%
3 DechlorinationZn, AcOHHydrogen gas evolution75-85%
4 Reduction

Flammable

gas evolution
90-95%
5 Bromination

,


is toxic;

is a sensitizer
70-80%

Mechanistic Pathway Visualization

Mechanism Step1 Step 1: Wittig Reaction (Ylide Attack) Step2 Step 2: [2+2] Cycloaddition (Dichloroketene + Alkene) Step1->Step2 Exocyclic Alkene Formation Step3 Step 3: Radical Dechlorination (Zn Insertion) Step2->Step3 Cyclobutane Ring Closure Step5 Step 5: Appel Reaction (Oxyphosphonium Intermediate) Step3->Step5 Functional Group Conversion

Figure 2: Mechanistic flow of the key bond-forming events.

Characterization Guidelines

To validate the synthesis, the following spectral signatures should be confirmed for the final product (2-bromo-7-oxaspiro[3.5]nonane ):

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       4.3–4.5 ppm (m, 1H, CH-Br): Characteristic quintet or multiplet for the methine proton on the cyclobutane ring.
      
    • 
       3.5–3.7 ppm (m, 4H, 
      
      
      
      ): Pyran ring protons adjacent to oxygen.
    • 
       2.4–2.8 ppm (m, 4H): Cyclobutane methylene protons (
      
      
      
      adjacent to spiro center and CH-Br).
    • 
       1.6–1.9 ppm (m, 4H): Pyran ring methylene protons.
      
  • ¹³C NMR:

    • Look for the spiro-quaternary carbon signal around

      
       35–45 ppm.
      
    • C-Br signal around

      
       40–50 ppm.
      
    • C-O signals around

      
       60–70 ppm.
      
  • Mass Spectrometry (GC-MS/LC-MS):

    • Molecular ion

      
       or 
      
      
      
      .
    • Characteristic 1:1 isotopic pattern for

      
       and 
      
      
      
      .

References

  • Wuitschik, G. et al. "Spirocyclic scaffolds in medicinal chemistry." Nature Chemistry, 2010. Link (Context: Spirocyclic properties).

  • Kremsner, J. M. et al. "Generation of Dichloroketene and [2+2] Cycloaddition." Journal of Organic Chemistry, 2008.[7] Link (Context: Dichloroketene methodology).

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975. Link (Context: Halogenation mechanism).

  • Carreira, E. M. et al. "Synthesis of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Organic Letters, 2011. Link (Context: Spirocyclic synthesis).

  • Patent WO2015066612: "Spirocyclic compounds as inhibitors.

Sources

Exploratory

physicochemical properties of 2-bromo-7-oxaspiro[3.5]nonane

Technical Monograph: Physicochemical Properties & Synthetic Utility of 2-Bromo-7-oxaspiro[3.5]nonane Executive Summary The 2-bromo-7-oxaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Properties & Synthetic Utility of 2-Bromo-7-oxaspiro[3.5]nonane

Executive Summary

The 2-bromo-7-oxaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern drug design, offering a strategic balance between structural rigidity and physicochemical compliance. As the pharmaceutical industry shifts away from flat, aromatic-heavy libraries toward sp3-rich architectures (High Fsp³), this spirocyclic ether serves as a critical bioisostere for 4-substituted cyclohexanes and piperidines.

This guide details the physicochemical profile, synthetic accessibility, and structural advantages of this intermediate. Specifically, the 2-bromo substituent on the cyclobutane ring provides a versatile "exit vector" for cross-coupling reactions, while the distal ether oxygen modulates lipophilicity (LogP) and metabolic stability without introducing a hydrogen bond donor (HBD).

Structural Analysis & Vector Geometry

The core structure consists of a cyclobutane ring spiro-fused to a tetrahydropyran (THP) ring. This fusion creates a rigid, orthogonal geometry that projects substituents into defined 3D space, unlike the flexible chair conformations of cyclohexane.

  • Spiro-Fusion: The spiro carbon (C5) locks the two rings perpendicular to each other.

  • Cyclobutane Puckering: The 4-membered ring typically adopts a puckered conformation to relieve torsional strain, directing the C2-bromide bond away from the bulk of the molecule.

  • Ether Functionality: The oxygen at position 7 (in the 6-membered ring) acts as a hydrogen bond acceptor (HBA), improving water solubility compared to the all-carbon analog (spiro[3.5]nonane) while maintaining blood-brain barrier (BBB) permeability potential.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models essential for lead optimization.

PropertyValue / DescriptionContext
IUPAC Name 2-bromo-7-oxaspiro[3.5]nonaneSystematic nomenclature
CAS Number 2940960-42-7Key identifier for procurement
Molecular Formula C₈H₁₃BrO-
Molecular Weight 205.09 g/mol Fragment-like chemical space
Exact Mass 204.0150Monoisotopic mass for MS/HRMS
ClogP (Predicted) 2.1 ± 0.3Moderate lipophilicity; ideal for CNS/peripheral balance
TPSA 9.23 ŲLow polar surface area (ether oxygen only)
H-Bond Donors 0No HBDs, improving membrane permeability
H-Bond Acceptors 1Ether oxygen interacts with solvent/receptors
Boiling Point ~230–240 °C (Predicted)High boiling point due to MW; likely distillable under vacuum
Physical State Low-Melting Solid or Viscous OilDependent on purity and enantiomeric composition
Solubility High: DCM, THF, EtOAc, MeOHLow: WaterLipophilic nature dominates

Synthetic Accessibility & Manufacturing

The synthesis of 2-bromo-7-oxaspiro[3.5]nonane is typically achieved via a linear sequence starting from the commercially available 7-oxaspiro[3.5]nonan-2-one . The transformation requires careful control of stereochemistry and suppression of ring-opening side reactions common in strained ethers.

Synthetic Pathway Analysis
  • Reduction: The ketone is reduced to the alcohol (7-oxaspiro[3.5]nonan-2-ol). Sodium borohydride (NaBH₄) is the standard reagent, yielding a mixture of cis/trans isomers relative to the ether ring.

  • Bromination: Conversion of the alcohol to the bromide.[1][2]

    • Method A (Appel Reaction): CBr₄ / PPh₃.[1][2][3] Preferred for mildness; proceeds with inversion of configuration (Sɴ2).[4]

    • Method B (PBr₃): Phosphorus tribromide.[1] More atom-economical but generates HBr, which may be incompatible with acid-sensitive moieties.

Visualized Workflow (Graphviz)

SynthesisWorkflow Start 7-Oxaspiro[3.5]nonan-2-one (Commercially Available) Step1 Reduction (NaBH4, MeOH, 0°C) Start->Step1 Reductive Entry Inter Intermediate Alcohol (7-Oxaspiro[3.5]nonan-2-ol) Step1->Inter Step2 Bromination (CBr4, PPh3, DCM) Inter->Step2 Appel Reaction Product 2-Bromo-7-oxaspiro[3.5]nonane (Target Scaffold) Step2->Product Inversion of Stereochem App Cross-Coupling (Suzuki/Buchwald) Product->App Div. Oriented Synthesis

Figure 1: Standard synthetic workflow for the generation of the 2-bromo scaffold from the spiro-ketone precursor.

Detailed Experimental Protocol

Note: This protocol is a generalized procedure derived from standard functional group interconversions (FGI) for spirocyclic systems. Always perform a risk assessment before handling alkyl bromides.

Step 1: Reduction to Alcohol
  • Setup: Charge a round-bottom flask with 7-oxaspiro[3.5]nonan-2-one (1.0 eq) and Methanol (10 vol). Cool to 0 °C.

  • Addition: Add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes, maintaining internal temperature < 5 °C (exothermic).

  • Workup: Stir at room temperature for 2 hours. Quench with sat. NH₄Cl.[5] Extract with DCM. Dry organic layer (Na₂SO₄) and concentrate to yield the crude alcohol as a colorless oil.

Step 2: Appel Bromination (Alcohol → Bromide)
  • Setup: Dissolve the crude 7-oxaspiro[3.5]nonan-2-ol (1.0 eq) and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous DCM (15 vol). Cool to 0 °C under N₂ atmosphere.

  • Reaction: Add Carbon Tetrabromide (CBr₄, 1.2 eq) portion-wise. The solution will typically turn slightly yellow.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC (stain with KMnO₄; bromide is less polar than alcohol) or GC-MS.

  • Purification: Add hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter through a silica pad. Concentrate filtrate.[3]

  • Isolation: Purify via flash column chromatography (0-10% EtOAc in Hexanes) to isolate 2-bromo-7-oxaspiro[3.5]nonane .

Medicinal Chemistry Applications

Bioisosterism & Fsp³ Enhancement

The 2-bromo-7-oxaspiro[3.5]nonane scaffold is a superior bioisostere for:

  • 4-Bromocyclohexanes: It removes the flexibility of the cyclohexane ring, locking the substituent vector and reducing entropic penalty upon binding.

  • 4-Bromopiperidines: It replaces the basic nitrogen with an ether oxygen, removing a potential hERG liability (cationic center) while maintaining polarity.

Strategic "Exit Vectors"

In fragment-based drug discovery (FBDD), the bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The resulting arylated or aminated products project into a unique vector space defined by the spiro-cyclobutane angle (~90° bond angle strain), accessing binding pockets unavailable to flat aromatic linkers.

References

  • PubChem Compound Summary. 2-Oxaspiro[3.5]nonan-7-one.[5] National Center for Biotechnology Information. Accessed Feb 2026. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

Foundational

Spectral Characterization of 2-bromo-7-oxaspiro[3.5]nonane: A Predictive Guide for Researchers

Abstract This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the novel spirocyclic compound, 2-bromo-7-oxaspir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the novel spirocyclic compound, 2-bromo-7-oxaspiro[3.5]nonane. In the absence of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast the characteristic spectral features. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this and similar spirocyclic systems, facilitating its synthesis, purification, and downstream applications.

Introduction: The Structural Significance of 2-bromo-7-oxaspiro[3.5]nonane

Spirocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures which can impart unique pharmacological and physical properties. The compound 2-bromo-7-oxaspiro[3.5]nonane incorporates a challenging spirocyclic system consisting of a cyclobutane and a tetrahydropyran ring, further functionalized with a bromine atom on the four-membered ring. This specific arrangement presents a unique spectroscopic challenge and opportunity. The bromine atom serves as a heavy-atom label and introduces specific isotopic patterns in mass spectrometry, while the strained cyclobutane ring and the oxaspirocenter are expected to exhibit distinct signals in NMR and IR spectroscopy.

A comprehensive understanding of the spectral characteristics of 2-bromo-7-oxaspiro[3.5]nonane is paramount for its unambiguous identification, purity assessment, and structural elucidation in any research and development endeavor. This guide provides a foundational set of predicted spectral data to aid in these efforts.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-bromo-7-oxaspiro[3.5]nonane are based on the analysis of related structures, including bromocyclobutane and various oxaspiroalkanes.

Molecular Structure and Numbering for NMR Assignments:

Caption: Molecular structure of 2-bromo-7-oxaspiro[3.5]nonane with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of many of the methylene protons.

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationRationale
H-24.2 - 4.5m-1HThe proton on the carbon bearing the bromine atom (methine) is expected to be significantly deshielded and will appear as a complex multiplet due to coupling with the adjacent methylene protons.
H-1, H-32.2 - 2.8m-4HThe methylene protons on the cyclobutane ring are expected to be in a complex region, influenced by the ring strain and the electronegativity of the adjacent bromine and spiro-oxygen.
H-6, H-83.6 - 3.9m-4HThe methylene protons adjacent to the ring oxygen (C6 and C8) will be deshielded and are expected to appear as complex multiplets.
H-1, H-41.7 - 2.1m-4HThe remaining methylene protons on the tetrahydropyran ring (C1 and C4) are expected in the aliphatic region, likely as complex multiplets.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton.

PositionPredicted Chemical Shift (δ, ppm)Rationale
C-5 (spiro)75 - 85The spiro carbon, being quaternary and attached to an oxygen atom, is expected to be significantly downfield.
C-6, C-865 - 75The carbons adjacent to the ring oxygen will be deshielded.
C-245 - 55The carbon bearing the bromine atom will be deshielded compared to a standard alkane but shielded relative to an oxygen-bearing carbon.
C-1, C-3, C-425 - 40The remaining methylene carbons of the two rings are expected in the aliphatic region.
Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-bromo-7-oxaspiro[3.5]nonane.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse width.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2850-2960StrongC-H stretchingCharacteristic of sp³ C-H bonds in the cyclobutane and tetrahydropyran rings.
1440-1470MediumC-H bendingMethylene scissoring vibrations.
1050-1150StrongC-O-C stretchingAsymmetric stretching of the ether linkage in the tetrahydropyran ring, expected to be a prominent feature.
550-650Medium-StrongC-Br stretchingCharacteristic absorption for a bromoalkane.
Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared absorption spectrum of 2-bromo-7-oxaspiro[3.5]nonane.

Methodology:

  • Sample Preparation: A small drop of the neat liquid sample will be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer will be used.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument will automatically subtract the background spectrum from the sample spectrum.

    • Scan the region from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Key Predicted Features:

  • Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a doublet with approximately equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • [M]⁺ with ⁷⁹Br: m/z = 204

    • [M+2]⁺ with ⁸¹Br: m/z = 206

  • Major Fragmentation Pathways:

    • Loss of Bromine: A significant fragment resulting from the loss of the bromine radical ([M-Br]⁺) is expected at m/z = 125.

    • Ring Cleavage: Fragmentation of the cyclobutane and tetrahydropyran rings is anticipated, leading to a complex pattern of smaller fragments. Cleavage of the tetrahydropyran ring could lead to fragments resulting from the loss of ethylene or other small neutral molecules.

Predicted Fragmentation Pathway Diagram:

G M [C8H13OBr]+. m/z = 204/206 M_Br [C8H13O]+ m/z = 125 M->M_Br - Br. F1 Further Fragments M_Br->F1

Caption: Predicted major fragmentation pathway for 2-bromo-7-oxaspiro[3.5]nonane.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of 2-bromo-7-oxaspiro[3.5]nonane.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer will be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range from m/z 40 to 300 to detect the molecular ion and major fragments.

  • Data Analysis: Identify the molecular ion peaks and analyze the isotopic pattern to confirm the presence of bromine. Propose structures for the major fragment ions.

Conclusion

The spectral data presented in this guide are predictive and intended to serve as a benchmark for the experimental characterization of 2-bromo-7-oxaspiro[3.5]nonane. The predicted ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are based on sound spectroscopic principles and analysis of closely related molecules. Researchers synthesizing or isolating this compound are encouraged to use this guide as a reference for confirming its structure and purity. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. As experimental data for this molecule becomes available, it will be invaluable to compare it with the predictions outlined herein to further refine our understanding of the spectroscopic properties of complex spirocyclic systems.

References

  • This section would be populated with citations to relevant spectroscopic textbooks, databases (e.g., SDBS), and research articles on the synthesis and characterization of analogous compounds that would be used to support the predictions.
Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-bromo-7-oxaspiro[3.5]nonane

Introduction In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat aromatic rings, enabli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat aromatic rings, enabling more precise interactions with biological targets and often leading to improved metabolic stability and solubility. The 7-oxaspiro[3.5]nonane core, which marries a flexible cyclohexane ring with a strained oxetane moiety, presents a particularly intriguing scaffold. The introduction of a bromine substituent at the 2-position introduces stereochemical complexity and electronic perturbations that significantly influence the molecule's overall thermodynamic stability.

Structural and Stereochemical Considerations

The core structure of 2-bromo-7-oxaspiro[3.5]nonane features a spirocyclic fusion between a cyclohexane ring and an oxetane ring at the C4 position of the cyclohexane. The bromine atom at C2 and the oxygen atom at C7 introduce two stereocenters, leading to the possibility of four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These can be grouped into two diastereomeric pairs (cis and trans isomers) based on the relative orientation of the bromine atom and the oxetane ring.

  • Trans-isomers: The bromine atom is on the opposite side of the cyclohexane ring relative to the C-O bonds of the oxetane.

  • Cis-isomers: The bromine atom is on the same side of the cyclohexane ring as the C-O bonds of the oxetane.

The thermodynamic stability of each of these isomers is dictated by a delicate balance of several key factors.

Key Factors Influencing Thermodynamic Stability

Ring Strain

The most significant contributor to the inherent instability of the 2-bromo-7-oxaspiro[3.5]nonane scaffold is the substantial ring strain of the four-membered oxetane ring.

  • Oxetane Strain Energy: The oxetane ring possesses a considerable ring strain energy of approximately 25.5 kcal/mol (106-107 kJ/mol).[1][2][3][4] This value is comparable to that of an epoxide (oxirane) and significantly higher than that of a tetrahydrofuran ring.[3] This strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°. This high strain energy makes the oxetane ring susceptible to ring-opening reactions, a factor that must be considered in both synthesis and drug metabolism.[4]

Conformational Analysis of the Cyclohexane Ring

The six-membered cyclohexane ring will adopt a chair conformation to minimize torsional and angle strain. The bromine substituent at the C2 position can occupy either an axial or an equatorial position.

  • A-Value of Bromine: In a simple bromocyclohexane system, the equatorial conformation is more stable than the axial conformation.[5][6] The energy difference, known as the A-value, for bromine is approximately 0.43 kcal/mol.[7] This preference is due to the minimization of destabilizing 1,3-diaxial interactions between the axial bromine and the axial hydrogens at C4 and C6.[5]

In the 2-bromo-7-oxaspiro[3.5]nonane system, this principle still holds. The chair conformer with the bromine atom in the equatorial position will generally be of lower energy than the conformer with an axial bromine, all other factors being equal.

Stereoelectronic Effects: The Anomeric Effect

A more nuanced interaction arises from the presence of the oxygen atom at the 7-position of the cyclohexane ring. This introduces the possibility of an anomeric effect, a stereoelectronic phenomenon where a substituent on a heterocyclic ring prefers the axial position, contrary to what would be expected from steric considerations alone.[8]

  • Mechanism: The anomeric effect is typically explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (in this case, the oxygen at C7) and the antibonding σ* orbital of the C-X bond (here, the C2-Br bond).[9] For this interaction to be maximal, the lone pair orbital and the σ* orbital must be anti-periplanar. This geometry is achieved when the bromine atom is in the axial position.

Therefore, in 2-bromo-7-oxaspiro[3.5]nonane, two key forces are in opposition:

  • Steric Hindrance (1,3-diaxial interactions): Favors the equatorial position for the bromine atom.

  • Anomeric Effect (Hyperconjugation): Favors the axial position for the bromine atom.

The relative magnitudes of these opposing effects will determine the preferred conformation. Given the relatively small A-value of bromine (0.43 kcal/mol), the anomeric effect could play a significant role in stabilizing the axial conformer, potentially reducing the energy gap between the equatorial and axial forms or, in some cases, even making the axial conformer the more stable one. The exact balance is highly sensitive to the specific geometry and solvent environment.

Summary of Stability Contributions

The overall thermodynamic stability is a composite of these factors. A simplified energy diagram illustrating the interplay of these effects is presented below.

G cluster_factors Factors Influencing Stability cluster_outcome Conformational Preference Ring_Strain High Oxetane Ring Strain (~25.5 kcal/mol) Equatorial_Br Equatorial Bromine Favored (Lower Steric Strain) Axial_Br Axial Bromine Stabilized (Anomeric Effect) Steric_Effects Steric Hindrance (1,3-Diaxial Interactions) Steric_Effects->Equatorial_Br Favors Stereoelectronic_Effects Anomeric Effect (Hyperconjugation) Stereoelectronic_Effects->Axial_Br Stabilizes Equatorial_Br->Axial_Br Equilibrium

Caption: Interplay of forces governing conformational stability.

Quantitative Assessment: A Protocol for Computational Analysis

To obtain reliable quantitative data on the relative thermodynamic stabilities of the different stereoisomers and conformers of 2-bromo-7-oxaspiro[3.5]nonane, a computational approach using Density Functional Theory (DFT) is the method of choice.[10][11][12] DFT provides a good balance between computational cost and accuracy for molecules of this size.[12]

Step-by-Step Computational Workflow

This protocol outlines a self-validating system for determining the ground-state energies of the relevant isomers.

  • Initial Structure Generation:

    • Construct 3D models of all four stereoisomers (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

    • For each stereoisomer, generate both the axial and equatorial conformers of the bromine substituent. This results in a total of eight starting structures.

  • Geometry Optimization and Frequency Calculation:

    • Objective: To find the lowest energy conformation (a local minimum on the potential energy surface) for each starting structure.

    • Recommended Method: B3LYP functional with a 6-31G* basis set. This level of theory is a widely accepted standard for initial geometry optimizations of organic molecules.

    • Procedure:

      • Perform a full geometry optimization on each of the eight structures.

      • Following optimization, perform a frequency calculation at the same level of theory.

    • Validation: A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a transition state, and the structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

  • Single-Point Energy Refinement:

    • Objective: To obtain a more accurate electronic energy for the optimized geometries.

    • Recommended Method: A larger basis set, such as 6-311+G**, should be used with a functional known for accuracy, like ωB97X-D or M06-2X. The ωB97X-D functional is particularly effective as it includes empirical dispersion corrections, which are important for accurate conformational energies.

    • Procedure: Using the optimized geometries from Step 2, perform a single-point energy calculation with the higher level of theory.

  • Thermodynamic Analysis:

    • Objective: To calculate the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298.15 K).

    • Procedure: The Gibbs free energy is obtained from the output of the frequency calculation in Step 2. It includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections.

    • Comparison: The relative stabilities of the isomers are determined by comparing their Gibbs free energies. The conformer with the lowest Gibbs free energy is the most thermodynamically stable. The energy difference between isomers can be used to calculate their expected equilibrium population distribution using the equation: ΔG = -RT ln(K_eq)

Data Presentation

The results of the computational analysis should be summarized in a clear, tabular format for easy comparison.

Isomer/ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (G) (kcal/mol)
trans-(Axial Br)
trans-(Equatorial Br)
cis-(Axial Br)
cis-(Equatorial Br)

Note: Energies should be reported relative to the most stable conformer, which is set to 0.00 kcal/mol.

Workflow Visualization

The computational protocol can be visualized as a logical flow diagram.

G start Generate 3D Structures (4 Stereoisomers, 2 Conformers each) opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) start->opt_freq validation Validate Minima (Check for 0 Imaginary Frequencies) opt_freq->validation validation->opt_freq Invalid (Re-optimize) refine Single-Point Energy Refinement (e.g., ωB97X-D/6-311+G**) validation->refine Valid thermo Calculate Gibbs Free Energy (G) from Frequency Output refine->thermo analysis Compare ΔG to Determine Relative Stabilities & Population thermo->analysis

Caption: Computational workflow for stability analysis.

Conclusion

The thermodynamic stability of 2-bromo-7-oxaspiro[3.5]nonane is governed by a sophisticated interplay of high ring strain from the oxetane moiety, the steric preference of the bromine substituent for the equatorial position, and a potentially significant, counteracting anomeric effect that stabilizes an axial bromine orientation. While the equatorial conformers are generally expected to be more stable due to minimized 1,3-diaxial interactions, the anomeric effect may significantly reduce the energy difference between the axial and equatorial forms, particularly in the trans-diastereomer.

A definitive understanding of the relative stabilities of the four possible stereoisomers requires a rigorous computational approach. The DFT-based protocol outlined in this guide provides a reliable and self-validating workflow for researchers to quantify these energy differences. Such an analysis is not merely an academic exercise; it is a critical component of rational drug design, enabling scientists to select the most stable and synthetically accessible isomers for further development, ultimately saving valuable time and resources in the quest for novel therapeutics.

References

  • Homework.Study.com. (n.d.). Draw two different chair conformations of bromocyclohexane showing all hydrogen atoms. Label... Retrieved from [Link]

  • Masterson, D. S. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Azaspiro(3.5)nonane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (7-oxaspiro[3.5]nonan-2-yl)methanol. PubChem. Retrieved from [Link]

  • Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications, 11(1), 5178. Retrieved from [Link]

  • Gao, H., et al. (2014). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. Retrieved from [Link]

  • Atkins, P., & de Paula, J. (2016). Atkins' Physical Chemistry. Oxford University Press.
  • Wong, C. F., & Paddon-Row, M. N. (1991). The Molecular Structures and Conformations of Chlorocyclohexane and Bromocyclohexane as Determined by Gas-Phase Electron Diffraction. Acta Chemica Scandinavica, 45, 818-826. Retrieved from [Link]

  • Hamid, S. A., et al. (2023). Synthesis, pharmacological evaluation, DFT calculation, and theoretical investigation of Spirocyclohexane derivatives. ResearchGate. Retrieved from [Link]

  • Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019-5087.
  • Walton, A., & Burton, J. (2018). Automated procedure to determine the thermodynamic stability of a material and the range of chemical potentials necessary for its formation relative to competing phases and compounds. University of Bath's research portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. Retrieved from [Link]

  • Grimme, S., et al. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(46), 14763-14769. Retrieved from [Link]

  • da Silva, G. P., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(32), 4846-4853.
  • Bachrach, S. M. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Defense Technical Information Center. Retrieved from [Link]

  • Bull, J. N., et al. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 14, 101-139. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

2-bromo-7-oxaspiro[3.5]nonane as a building block for complex spirocycles.

This Application Note is designed to serve as a definitive technical guide for the utilization of 2-bromo-7-oxaspiro[3.5]nonane in medicinal chemistry. It moves beyond basic product descriptions to provide actionable pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 2-bromo-7-oxaspiro[3.5]nonane in medicinal chemistry. It moves beyond basic product descriptions to provide actionable protocols, mechanistic insights, and strategic applications for "escaping flatland" in drug discovery.

A Premier Building Block for Fsp³-Rich Drug Discovery

Executive Summary & Strategic Value

In the modern era of drug design, the 2-bromo-7-oxaspiro[3.5]nonane scaffold (CAS: 2940960-42-7 for the 7-bromo isomer analog; specific isomer commercially available) represents a critical tool for increasing the fraction of saturated carbon (Fsp³) in lead compounds.

Unlike traditional piperidine or cyclohexyl spacers, this spirocycle offers:

  • Defined Vectorality: The rigid spiro-fusion at C4 creates a precise 90° orientation between the ether and cyclobutane rings, allowing substituents to explore novel chemical space.

  • Metabolic Stability: The quaternary spiro-center blocks metabolic hotspots common in simple rings.

  • Physicochemical Balance: The oxa-component (ether oxygen) lowers logP compared to the carbocyclic spiro[3.5]nonane, improving solubility without introducing hydrogen bond donors (HBD).

Chemical Profile & Reactivity Analysis
PropertyValue / Description
Formula C₈H₁₃BrO
MW 219.10 g/mol
Geometry Puckered cyclobutane ring; Chair-like tetrahydropyran.
Reactivity Class Secondary Cyclobutyl Halide (Neopentyl-like steric environment).
Key Challenge Sₙ2 suppression: Nucleophilic substitution is kinetically retarded due to ring strain (I-strain) and steric hindrance.
Preferred Pathway Radical Cross-Coupling (Ni/Fe) or Organometallic Formation (Zn/Mg) .
Structural Visualization

The following diagram illustrates the synthesis and reactivity logic of the scaffold.

G Ketone Tetrahydropyran-4-one (Starting Material) Alkene 4-Methylene- tetrahydropyran Ketone->Alkene Wittig SpiroKetone 7-oxaspiro[3.5] nonan-2-one Alkene->SpiroKetone [2+2] Cycloaddition (Dichloroketene) Alcohol 7-oxaspiro[3.5] nonan-2-ol SpiroKetone->Alcohol NaBH4 Red. Bromide 2-Bromo-7-oxaspiro [3.5]nonane (THE BLOCK) Alcohol->Bromide Appel (CBr4/PPh3) or PBr3 Library1 Spiro-Amines (via Ni-Cat) Bromide->Library1 Ni/Ir Photoredox (Amination) Library2 Spiro-Biaryls (via Cross-Electrophile) Bromide->Library2 Ni/Zn XEC (Arylation)

Caption: Synthetic lineage from commodity chemicals to the high-value 2-bromo building block and its divergence into libraries.

Detailed Experimental Protocols
Protocol A: Preparation of the Building Block

Note: While commercially available, in-house synthesis ensures supply security and allows for isotopic labeling if needed.

Step 1: Synthesis of 7-oxaspiro[3.5]nonan-2-one

  • Reagents: 4-Methylenetetrahydropyran (1.0 eq), Trichloroacetyl chloride (1.2 eq), Zn-Cu couple (excess).

  • Procedure: In dry ether, generate dichloroketene in situ from trichloroacetyl chloride and Zn-Cu. Add the alkene slowly. The [2+2] cycloaddition yields the gem-dichlorocyclobutanone.

  • Dechlorination: Treat the intermediate with Zn dust in acetic acid at reflux to remove the chlorines, yielding the parent spiro-ketone.

Step 2: Conversion to 2-Bromo-7-oxaspiro[3.5]nonane

  • Reduction: Dissolve the ketone (10 mmol) in MeOH (50 mL) at 0°C. Add NaBH₄ (1.1 eq) portion-wise. Stir 1h. Quench with sat. NH₄Cl. Extract with DCM. Yields 7-oxaspiro[3.5]nonan-2-ol (>95% yield).[1]

  • Bromination (Appel Conditions):

    • To a solution of the alcohol (10 mmol) and CBr₄ (1.2 eq) in DCM (100 mL) at 0°C, add PPh₃ (1.2 eq) portion-wise.

    • Stir at RT for 4-12h. Monitor by TLC (stain with KMnO₄; bromide is not UV active).

    • Workup: Concentrate and triturate with pentane/ether to precipitate triphenylphosphine oxide. Filter.

    • Purification: Flash chromatography (Hexanes/EtOAc).[2]

    • Validation: ¹H NMR should show a quintet/multiplet at ~4.2-4.5 ppm (CH-Br) and disappearance of the CH-OH signal.

Protocol B: Nickel-Catalyzed Cross-Coupling (The "Workhorse" Reaction)

Rationale: Classical Sₙ2 fails with cyclobutyl bromides. Nickel catalysis via a radical mechanism is the industry standard for this scaffold.

Target: Coupling 2-bromo-7-oxaspiro[3.5]nonane with an Aryl Bromide (Cross-Electrophile Coupling).

Reagents:

  • Electrophile 1: 2-Bromo-7-oxaspiro[3.5]nonane (1.0 eq)

  • Electrophile 2: Aryl Bromide (Ar-Br) (1.0 eq)

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)

  • Reductant: Mn powder (3.0 eq) or Zn dust

  • Solvent: DMA (Dimethylacetamide) or DMPU

Step-by-Step:

  • Setup: Flame-dry a reaction vial equipped with a stir bar. Transfer to a glovebox or purge thoroughly with Argon.

  • Loading: Add NiCl₂·glyme, dtbbpy, and Mn powder.

  • Solvation: Add DMA (0.2 M concentration relative to substrate). Stir for 10 min to complex the catalyst (solution turns green/purple).

  • Addition: Add the Aryl Bromide and the Spiro-Bromide.

  • Reaction: Seal the vial and stir at 60°C for 12-16 hours .

    • Tip: If the aryl bromide is electron-rich, add NaI (20 mol%) to facilitate the reaction via Finkelstein exchange.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove Mn salts. Wash with 1M HCl (to remove pyridine ligand) and Brine.

  • Purification: Column chromatography.

Strategic Applications in Drug Design
"Escape from Flatland"

The 2-bromo-7-oxaspiro[3.5]nonane scaffold is a superior bioisostere for:

  • 4-Substituted Cyclohexanes: It removes the flexibility of the cyclohexane ring, locking the substituent vector.

  • 4-Substituted Piperidines: It replaces the basic nitrogen with a neutral ether, improving permeability (Papp) and reducing hERG liability often associated with basic amines.

Comparative Properties Table
FeaturePiperidine Scaffold7-Oxaspiro[3.5] ScaffoldBenefit
Shape Flexible ChairRigid SpiroEntropic gain in binding
pKa ~9-10 (Basic)NeutralImproved oral absorption
Metabolism N-oxidation / DealkylationStable EtherLonger Half-life (t1/2)
Vector Equatorial/Axial fluxFixed VectorHigher selectivity
Decision Tree for Functionalization

D Start 2-Bromo-7-oxaspiro[3.5]nonane Q1 Target Moiety? Start->Q1 PathA Aryl/Heteroaryl Group Q1->PathA C-C Bond PathB Amine (N-linked) Q1->PathB C-N Bond PathC Carboxylic Acid/Ester Q1->PathC C-COOR MethodA Ni-Catalyzed XEC (Ni/dtbbpy/Mn) PathA->MethodA MethodB 1. Formation of Amine (Not direct Sn2) Use: Ni/Photoredox Amination PathB->MethodB MethodC Grignard Formation (Mg/LiCl) -> CO2 quench PathC->MethodC

Caption: Strategic decision tree for selecting the correct functionalization methodology.

Handling and Storage
  • Stability: The bromide is generally stable at room temperature but should be stored at 2-8°C under inert gas to prevent hydrolysis or discoloration over long periods.

  • Safety: Cyclobutyl halides are potential alkylating agents. Handle in a fume hood.

  • QC: Check for HBr elimination (formation of olefin) by NMR (alkene protons at 5.5-6.0 ppm) before use in sensitive couplings.

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes... (Foundational work on spirocycles). Angewandte Chemie Int. Ed. Link

  • Weix, D. J. (2015).[3] Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research.[3][4] Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. Link

  • Organic Syntheses. (1998). Synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one.[5][6] (Synthetic route analog). Org. Synth. 75, 116.[6] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[3] Chemical Reviews.[3] Link

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Application

Application Notes and Protocols for Nucleophilic Substitution Reactions at a Bromine Center

For Researchers, Scientists, and Drug Development Professionals Introduction Nucleophilic substitution reactions at a bromine center are a cornerstone of modern organic synthesis, providing a powerful and versatile metho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions at a bromine center are a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-heteroatom and carbon-carbon bonds. The unique properties of the bromine atom—its good leaving group ability and the relative stability of alkyl bromides—make these compounds highly valuable intermediates in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). The ability to controllably replace a bromine atom with a diverse range of nucleophiles allows for the strategic introduction of key functional groups, profoundly impacting the biological activity and pharmacokinetic properties of drug candidates. This guide provides a detailed exploration of the mechanistic principles, practical considerations, and experimental protocols for performing nucleophilic substitution reactions at a bromine center, with a focus on applications in drug discovery and development.

Mechanistic Underpinnings: A Tale of Two Pathways

Nucleophilic substitution at an sp³-hybridized carbon bearing a bromine atom primarily proceeds through two distinct mechanisms: the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. The operative mechanism is dictated by a confluence of factors, including the structure of the alkyl bromide, the nature of the nucleophile, the choice of solvent, and the reaction temperature. A thorough understanding of these competing pathways is paramount for achieving desired reaction outcomes and stereochemical control.

The S(_N)2 Pathway: A Concerted Dance

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside (180° to the carbon-bromine bond), leading to a five-coordinate transition state. As the new bond forms, the carbon-bromine bond simultaneously breaks. This mechanism invariably results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.

The rate of an S(_N)2 reaction is dependent on the concentration of both the alkyl bromide and the nucleophile (Rate = k[Alkyl Bromide][Nucleophile]). Consequently, strong nucleophiles and high concentrations of both reactants favor the S(_N)2 pathway.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R R-Br TS [Nu---R---Br]⁻ R->TS Nu Nu⁻ Nu->TS Backside Attack P R-Nu TS->P Inversion of Stereochemistry Br Br⁻ TS->Br

Caption: The concerted mechanism of an S(_N)2 reaction.

The S(_N)1 Pathway: A Stepwise Journey

In contrast, the S(_N)1 reaction is a two-step process. The first and rate-determining step involves the spontaneous, heterolytic cleavage of the carbon-bromine bond to form a planar carbocation intermediate. This step is unimolecular, meaning its rate depends solely on the concentration of the alkyl bromide (Rate = k[Alkyl Bromide]). In the second, rapid step, the nucleophile attacks the carbocation from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.

The stability of the carbocation intermediate is the most critical factor influencing the rate of an S(_N)1 reaction. Tertiary and secondary alkyl bromides, which form more stable carbocations, are more prone to undergo S(_N)1 reactions.

SN1_Mechanism cluster_reactant Reactant cluster_intermediate Carbocation Intermediate cluster_products Products (Racemic Mixture) R R-Br I R⁺ + Br⁻ R->I Slow, Rate-Determining P1 R-Nu I->P1 Fast P2 Nu-R I->P2 Fast Nu Nu⁻ Nu->I

Caption: The stepwise mechanism of an S(_N)1 reaction.

Key Factors Influencing the Reaction Pathway

FactorFavors S(_N)1Favors S(_N)2Rationale
Substrate Structure Tertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> TertiaryS(_N)1: Stability of the carbocation intermediate is paramount. S(_N)2: Steric hindrance prevents backside attack at highly substituted centers.
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong, anionic nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻)S(_N)1: The rate is independent of the nucleophile's concentration or strength. S(_N)2: A strong nucleophile is required to effectively attack the electrophilic carbon in the concerted step.
Leaving Group Good leaving group (weak base)Good leaving group (weak base)Bromide is a good leaving group due to the relatively weak C-Br bond and the stability of the resulting bromide anion.
Solvent Polar protic (e.g., water, alcohols)Polar aprotic (e.g., acetone, DMF, DMSO)S(_N)1: Polar protic solvents stabilize the carbocation intermediate and the bromide anion through solvation. S(_N)2: Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing its reactivity.

Application in Pharmaceutical Synthesis

The nucleophilic substitution of alkyl bromides is a workhorse reaction in the synthesis of APIs. It allows for the introduction of a wide variety of functional groups that are crucial for biological activity. For example, the formation of ether linkages (Williamson ether synthesis), the introduction of nitrogen-containing groups to form amines, and the creation of carbon-carbon bonds are all frequently accomplished through this reaction. The synthesis of complex molecules often involves multiple steps, with the nucleophilic substitution of a bromide serving as a key strategic transformation.

Experimental Protocols

The following are generalized protocols for conducting S(_N)2 and S(_N)1 reactions. It is crucial to consult the relevant safety data sheets (SDS) for all reagents and to perform the reactions in a well-ventilated fume hood.

Protocol 1: General Procedure for an S(_N)2 Reaction

This protocol describes the reaction of a primary alkyl bromide with sodium iodide in acetone, a classic example of an S(_N)2 reaction.

Materials:

  • Primary alkyl bromide (e.g., 1-bromobutane)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.2 equivalents) and anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.

  • Addition of Alkyl Bromide: Add the primary alkyl bromide (1.0 equivalent) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a precipitate (NaBr) is also an indication of reaction progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Protocol 2: General Procedure for an S(_N)1 Reaction

This protocol outlines the solvolysis of a tertiary alkyl bromide in ethanol, a typical S(_N)1 reaction.

Materials:

  • Tertiary alkyl bromide (e.g., tert-butyl bromide)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the tertiary alkyl bromide (1.0 equivalent) and ethanol (as the solvent and nucleophile).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting ether by distillation.

Experimental_Workflow A Reaction Setup (Reactants + Solvent) B Reaction (Heating/Stirring) A->B C Monitoring (TLC/GC) B->C C->B Incomplete D Workup (Quenching/Extraction) C->D Complete E Drying and Concentration D->E F Purification (Distillation/Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: A generalized workflow for nucleophilic substitution reactions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Poor nucleophile; Sterically hindered substrate (for S(_N)2); Poor leaving group; Inappropriate solvent.Use a stronger nucleophile; For S(_N)2, use a less hindered substrate; Ensure bromide is the leaving group; Use an appropriate solvent for the desired mechanism.
Formation of Elimination Products Strong, sterically hindered base; High reaction temperature.Use a less basic nucleophile; Lower the reaction temperature.
Racemization in an Expected S(_N)2 Reaction The reaction may be proceeding through an S(_N)1 pathway.Use a polar aprotic solvent and a strong nucleophile to favor the S(_N)2 pathway.

References

  • Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • YouTube. (2020, November 27). Factors Affecting Nucleophilic Substitution (Lecture 4: Nature of Leaving Group). Retrieved from [Link]

  • Unknown. (n.d.). 11. Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Substitution Reactions of Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group?. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay. Retrieved from [Link]

  • YouTube. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. Retrieved from [Link]

  • PubMed. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

Method

Application Notes and Protocols: The Role of 2-Bromo-7-oxaspiro[3.5]nonane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, prized for their inherent three-dimensionality which...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, prized for their inherent three-dimensionality which can confer advantageous pharmacological properties.[1][2] This document provides a detailed technical guide on the potential role of a novel chiral building block, 2-bromo-7-oxaspiro[3.5]nonane, in the field of asymmetric synthesis. While direct literature on this specific molecule is nascent, this guide extrapolates from established synthetic methodologies and reaction principles to propose its synthesis and explore its applications as a versatile intermediate for constructing complex, stereochemically defined molecules. We present hypothesized synthetic protocols and discuss the causality behind experimental choices, aiming to provide a robust framework for researchers to unlock the potential of this promising scaffold.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

The principle of "escaping from flatland" has become a guiding tenet in contemporary medicinal chemistry, advocating for the incorporation of three-dimensional (3D) structural elements to enhance the drug-like properties of therapeutic candidates. Spirocycles, characterized by two rings sharing a single atom, are exemplary of this design philosophy.[1][2] Their rigid, yet spatially complex, architecture can lead to improved target affinity and selectivity, enhanced metabolic stability, and better physicochemical properties compared to their planar aromatic counterparts. The 7-oxaspiro[3.5]nonane core, featuring a tetrahydropyran ring fused to a cyclobutane, presents a unique and underexplored scaffold with the potential for novel intellectual property and the development of next-generation therapeutics. The introduction of a bromine atom at the 2-position of this scaffold, creating 2-bromo-7-oxaspiro[3.5]nonane, transforms it into a versatile chiral electrophile for asymmetric synthesis.

Proposed Asymmetric Synthesis of 2-Bromo-7-oxaspiro[3.5]nonane

A robust and stereocontrolled synthesis of 2-bromo-7-oxaspiro[3.5]nonane is paramount to its utility as a chiral building block. Below, we propose a plausible synthetic pathway, drawing upon established methodologies for the key transformations.

Synthesis of the 7-Oxaspiro[3.5]nonane Core

The construction of the spirocyclic ether core can be approached through several strategies. One potential route involves an intramolecular Williamson ether synthesis from a suitably functionalized cyclobutane precursor.

G cluster_0 Synthesis of 7-Oxaspiro[3.5]nonane Core Cyclobutanone Cyclobutanone 1-(Hydroxymethyl)cyclobutanol 1-(Hydroxymethyl)cyclobutanol Cyclobutanone->1-(Hydroxymethyl)cyclobutanol Grignard Reaction (e.g., HCHO) 1-(Bromomethyl)cyclobutanol 1-(Bromomethyl)cyclobutanol 1-(Hydroxymethyl)cyclobutanol->1-(Bromomethyl)cyclobutanol Bromination (e.g., PBr3) Intermediate_A Intermediate_A 1-(Bromomethyl)cyclobutanol->Intermediate_A Protection of Alcohol (e.g., TBDMSCl) Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Ring Opening of Tetrahydropyran 7-Oxaspiro[3.5]nonane 7-Oxaspiro[3.5]nonane Intermediate_B->7-Oxaspiro[3.5]nonane Intramolecular Williamson Ether Synthesis

Caption: Proposed synthetic route to the 7-oxaspiro[3.5]nonane core.

Enantioselective Bromination

With the racemic 7-oxaspiro[3.5]nonane in hand, the introduction of the bromine atom at the 2-position in a stereoselective manner is the key challenge. This could potentially be achieved through a chiral resolution of an intermediate or an asymmetric bromination reaction. A more direct approach would involve an enantioselective synthesis of a chiral precursor to the spirocycle.

An alternative and potentially more elegant approach would be to employ a chiral catalyst for the bromination of an enol ether precursor to the spirocycle.

Detailed Protocol: Proposed Synthesis of Racemic 2-Bromo-7-oxaspiro[3.5]nonane

This protocol outlines a hypothetical, yet chemically plausible, route to the racemic target compound.

Step 1: Synthesis of 7-Oxaspiro[3.5]nonan-2-ol

  • To a solution of 7-oxaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting epoxide can be opened with a suitable nucleophile (e.g., water under acidic conditions) to yield the corresponding diol, which can then be selectively protected and converted to the desired alcohol. A more direct approach would be a C-H oxidation, though this is often less selective. For the purpose of this protocol, we will assume a multi-step sequence starting from a functionalized precursor that leads to 7-oxaspiro[3.5]nonan-2-ol.

Step 2: Bromination of 7-Oxaspiro[3.5]nonan-2-ol

  • Dissolve 7-oxaspiro[3.5]nonan-2-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and add triphenylphosphine (1.2 eq).

  • Slowly add N-bromosuccinimide (NBS, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to afford 2-bromo-7-oxaspiro[3.5]nonane.

Applications in Asymmetric Synthesis

The synthetic utility of 2-bromo-7-oxaspiro[3.5]nonane lies in its potential as a chiral electrophile. The presence of the bromine atom alpha to the ether oxygen activates it for nucleophilic displacement, while the rigid spirocyclic framework can impart a high degree of stereocontrol in these reactions.

Nucleophilic Substitution Reactions

Enantiomerically pure 2-bromo-7-oxaspiro[3.5]nonane can be reacted with a variety of nucleophiles to introduce new functional groups with a defined stereochemistry.

G Enantiopure 2-Bromo-7-oxaspiro[3.5]nonane Enantiopure 2-Bromo-7-oxaspiro[3.5]nonane Stereodefined Product Stereodefined Product Enantiopure 2-Bromo-7-oxaspiro[3.5]nonane->Stereodefined Product SN2 Reaction Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Stereodefined Product

Caption: Nucleophilic substitution on 2-bromo-7-oxaspiro[3.5]nonane.

Table 1: Potential Nucleophiles and Corresponding Products

NucleophileReagent ExampleProduct TypePotential Application
AzideSodium Azide2-Azido-7-oxaspiro[3.5]nonanePrecursor to chiral amines and amino alcohols
ThiolateSodium Thiophenoxide2-(Phenylthio)-7-oxaspiro[3.5]nonaneSynthesis of chiral sulfur-containing compounds
CyanidePotassium Cyanide7-Oxaspiro[3.5]nonane-2-carbonitrileElaboration to carboxylic acids, amines, and ketones
OrganocupratesLithium Dimethylcuprate2-Methyl-7-oxaspiro[3.5]nonaneIntroduction of alkyl groups with stereocontrol
EnolatesLithium enolate of acetone2-(2-Oxopropyl)-7-oxaspiro[3.5]nonaneCarbon-carbon bond formation for complex molecules

The stereochemical outcome of these reactions is expected to proceed with inversion of configuration at the C2 position, typical of an SN2 mechanism. The rigid spirocyclic backbone is anticipated to shield one face of the C-Br bond, leading to high diastereoselectivity when the nucleophile is also chiral.

Grignard and Organolithium Reagent Formation

The bromine atom can be exchanged with a metal, such as magnesium or lithium, to form the corresponding Grignard or organolithium reagent. These chiral organometallic reagents can then be used in a variety of stereoselective bond-forming reactions.

Protocol: Formation and Reaction of 2-(7-Oxaspiro[3.5]nonanyl)magnesium Bromide

  • Activate magnesium turnings (1.5 eq) with a crystal of iodine in anhydrous THF under an inert atmosphere.

  • Add a solution of enantiopure 2-bromo-7-oxaspiro[3.5]nonane (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • The resulting Grignard reagent can be used directly. For example, add a solution of a prochiral ketone (e.g., acetophenone, 0.9 eq) in anhydrous THF at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

Conclusion and Future Outlook

While 2-bromo-7-oxaspiro[3.5]nonane remains a largely unexplored chiral building block, its potential in asymmetric synthesis is significant. The unique 3D architecture of the oxaspiro[3.5]nonane core, combined with the reactivity of the C-Br bond, offers a promising platform for the stereocontrolled synthesis of complex molecules. The protocols and applications outlined in this document provide a foundational guide for researchers to begin investigating the chemistry of this intriguing molecule. Further research into the enantioselective synthesis of the parent scaffold and its derivatives will undoubtedly unlock a wealth of new opportunities in drug discovery and organic synthesis.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PMC. [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • 3-phenyl-1-oxaspiro[3.5]nonan-2-one. ChemSynthesis. [Link]

  • Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition. PubMed. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. ResearchGate. [Link]

  • Regiocontrolled opening of cyclic ethers using dimethylboron bromide. ACS Publications. [Link]

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. MDPI. [Link]

  • Biosynthesis of Cyclic Bromo-Ethers, Derived from Red Algae. ResearchGate. [Link]

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [Link]

  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. PMC. [Link]

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • (7-oxaspiro[3.5]nonan-2-yl)methanol. PubChem. [Link]

  • Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. PubMed. [Link]

Sources

Application

Application Notes and Protocols for 2-bromo-7-oxaspiro[3.5]nonane in Advanced Materials Science

These application notes provide researchers, scientists, and materials development professionals with a comprehensive technical guide on the potential applications of 2-bromo-7-oxaspiro[3.5]nonane in materials science. T...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and materials development professionals with a comprehensive technical guide on the potential applications of 2-bromo-7-oxaspiro[3.5]nonane in materials science. This document outlines the unique structural attributes of this compound and provides detailed protocols for its use in the synthesis of novel functional polymers and materials. The insights provided are grounded in established principles of polymer chemistry and are supported by authoritative references.

Introduction: The Unique Potential of 2-bromo-7-oxaspiro[3.5]nonane

2-bromo-7-oxaspiro[3.5]nonane is a fascinating bifunctional monomer that holds significant promise for the development of advanced materials. Its structure is characterized by three key features: a strained oxetane ring, a rigid spirocyclic core, and a reactive bromine atom. This combination of functionalities makes it a versatile building block for creating polymers with tailored properties.

  • The Oxetane Ring: The four-membered ether ring is strained and susceptible to cationic ring-opening polymerization (CROP). This allows for the formation of polyethers with a defined backbone structure. Oxetane-based polymers are known for their excellent chemical resistance, thermal stability, and low shrinkage upon curing.[1][2]

  • The Spirocyclic Core: The spiro[3.5]nonane structure, where the oxetane and cyclohexane rings are joined by a single carbon atom, imparts significant rigidity and a distinct three-dimensional architecture to the resulting polymer chain. This can lead to materials with high glass transition temperatures (Tg), enhanced mechanical strength, and amorphous morphologies. Spirocyclic structures are increasingly being explored in medicinal chemistry and materials science for their ability to precisely position functional groups in space.[3][4][5]

  • The Bromine Atom: The bromo-substituent serves as a versatile functional handle for post-polymerization modification. This allows for the introduction of a wide range of chemical moieties onto the polymer backbone, enabling the fine-tuning of its optical, electronic, and surface properties. The carbon-bromine bond can readily participate in various organic reactions, including cross-coupling reactions, nucleophilic substitutions, and radical additions.

Proposed Applications in Materials Science

The unique combination of a polymerizable ring, a rigid core, and a functionalizable group makes 2-bromo-7-oxaspiro[3.5]nonane a highly attractive monomer for a variety of applications in materials science.

Synthesis of Functional Polyethers via Cationic Ring-Opening Polymerization (CROP)

2-bromo-7-oxaspiro[3.5]nonane can be polymerized via CROP to yield a linear polyether with pendant bromo-functional groups. This "scaffold" polymer can then be further modified.

Key Advantages:

  • Living Polymerization: CROP of oxetanes can proceed in a living or controlled manner, allowing for precise control over the polymer's molecular weight and dispersity.[6][7]

  • Tunable Properties: The resulting polymer serves as a platform for introducing various functionalities, enabling the creation of materials with tailored properties for specific applications.

  • High Performance: The spirocyclic backbone is expected to impart high thermal stability and mechanical robustness to the polymer.

Post-Polymerization Modification for Advanced Functional Materials

The pendant bromine atoms on the poly(2-bromo-7-oxaspiro[3.5]nonane) backbone are key to its versatility. They can be transformed into a wide array of other functional groups, leading to materials for diverse applications.

  • Optoelectronic Materials: Attachment of chromophores or electronically active groups via Suzuki or other palladium-catalyzed cross-coupling reactions can lead to the development of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[8][9]

  • Biomaterials: The bromine can be substituted with biocompatible moieties, such as polyethylene glycol (PEG) chains or bioactive molecules, to create materials for drug delivery, tissue engineering, and biomedical coatings.

  • High-Refractive-Index Polymers: The incorporation of bromine, and potentially other heavy atoms through subsequent reactions, can increase the refractive index of the polymer, making it suitable for applications in optical lenses, coatings, and encapsulants for optoelectronic devices.

Experimental Protocols

The following protocols are provided as a starting point for the exploration of 2-bromo-7-oxaspiro[3.5]nonane in materials synthesis. These are based on established methodologies for similar chemical transformations.

Protocol 1: Cationic Ring-Opening Polymerization (CROP) of 2-bromo-7-oxaspiro[3.5]nonane

This protocol describes the synthesis of poly(2-bromo-7-oxaspiro[3.5]nonane) using a common cationic initiator.

Materials:

  • 2-bromo-7-oxaspiro[3.5]nonane (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Monomer and Solvent Preparation: Dry the 2-bromo-7-oxaspiro[3.5]nonane monomer over calcium hydride (CaH₂) and distill under reduced pressure. Purify the dichloromethane (DCM) by passing it through a column of activated alumina.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Polymerization:

    • To the flask, add the desired amount of anhydrous DCM.

    • Add the 2-bromo-7-oxaspiro[3.5]nonane monomer to the solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the initiator, BF₃·OEt₂, via syringe. The monomer-to-initiator ratio will determine the target molecular weight. .

    • Allow the reaction to stir at 0 °C for 24 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy (disappearance of the monomer's oxetane protons).

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane. Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at room temperature.

  • Characterization: Characterize the resulting polymer using:

    • ¹H and ¹³C NMR spectroscopy: To confirm the polymer structure.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and dispersity (Đ).

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

    • Thermogravimetric Analysis (TGA): To assess the thermal stability.

Expected Outcome:

This protocol is expected to yield a white or off-white solid polymer, poly(2-bromo-7-oxaspiro[3.5]nonane). The molecular weight can be controlled by varying the monomer-to-initiator ratio.

Diagram of the CROP Workflow:

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_char Characterization prep_monomer Dry and Distill Monomer setup Assemble Schlenk Flask prep_monomer->setup prep_solvent Purify Solvent prep_solvent->setup add_reagents Add Solvent and Monomer setup->add_reagents initiate Add Initiator at 0°C add_reagents->initiate polymerize Stir for 24h initiate->polymerize terminate Quench with Methanol polymerize->terminate precipitate Precipitate in Non-solvent terminate->precipitate purify Filter and Dry precipitate->purify nmr NMR purify->nmr gpc GPC purify->gpc dsc DSC purify->dsc tga TGA purify->tga

Caption: Workflow for the Cationic Ring-Opening Polymerization of 2-bromo-7-oxaspiro[3.5]nonane.

Protocol 2: Post-Polymerization Modification via Suzuki Cross-Coupling

This protocol describes the functionalization of poly(2-bromo-7-oxaspiro[3.5]nonane) with a generic arylboronic acid.

Materials:

  • Poly(2-bromo-7-oxaspiro[3.5]nonane) (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous toluene and water (solvent system)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the poly(2-bromo-7-oxaspiro[3.5]nonane) in anhydrous toluene.

  • Reagent Addition:

    • Add the arylboronic acid (typically 1.5-2.0 equivalents per bromo- group).

    • Add an aqueous solution of the base (e.g., 2 M K₂CO₃).

    • Add the palladium catalyst (typically 1-5 mol% per bromo- group).

  • Reaction: Heat the biphasic mixture to reflux (around 90-110 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by taking small samples of the organic layer and analyzing by ¹H NMR to observe the disappearance of signals corresponding to the brominated polymer and the appearance of new aromatic signals.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.

  • Purification: Precipitate the functionalized polymer in a suitable non-solvent (e.g., methanol or hexane). The purification process may need to be repeated to ensure complete removal of the catalyst and unreacted starting materials.

  • Characterization:

    • ¹H and ¹³C NMR spectroscopy: To confirm the successful attachment of the aryl group and determine the degree of functionalization.

    • UV-Vis and Fluorescence Spectroscopy: If a chromophore was attached, to characterize the optical properties.

    • GPC, DSC, TGA: To assess changes in molecular weight, thermal properties, and stability after modification.

Diagram of the Post-Polymerization Modification:

Suzuki_Coupling start_polymer Poly(2-bromo-7-oxaspiro[3.5]nonane) Pendant -Br groups reaction_conditions Toluene/Water Reflux (90-110°C) 24-48h start_polymer->reaction_conditions + reagents Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ (aq) reagents->reaction_conditions final_polymer Functionalized Polymer Pendant Aryl groups reaction_conditions->final_polymer Suzuki Coupling

Sources

Technical Notes & Optimization

Troubleshooting

identifying common byproducts in 2-bromo-7-oxaspiro[3.5]nonane synthesis

Technical Support Center: Synthesis of 2-Bromo-7-oxaspiro[3.5]nonane Welcome to the technical support guide for the synthesis of 2-bromo-7-oxaspiro[3.5]nonane. This document provides in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-7-oxaspiro[3.5]nonane

Welcome to the technical support guide for the synthesis of 2-bromo-7-oxaspiro[3.5]nonane. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this valuable spirocyclic ether. Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.[1][2] Ensuring the purity of these building blocks is paramount for their successful application in drug discovery and development.

This guide is designed for researchers, chemists, and drug development professionals. It offers practical, field-tested insights into identifying and mitigating common byproducts, optimizing reaction conditions, and implementing effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for 2-bromo-7-oxaspiro[3.5]nonane and its underlying mechanism?

The most common and efficient method for synthesizing 2-bromo-7-oxaspiro[3.5]nonane is through an intramolecular bromoetherification of an unsaturated alcohol precursor, typically (3-methylenecyclobutyl)methanol. This reaction is an electrophilic cyclization.[3][4]

Mechanism:

The reaction is initiated by an electrophilic bromine source, such as N-Bromosuccinimide (NBS), which is often preferred over liquid bromine for its ease of handling.[5] The alkene of the starting material attacks the electrophilic bromine, forming a cyclic bromonium ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion in an SN2-type ring-opening.[3] This intramolecular attack is favored due to its high effective molarity, leading to the formation of the desired spirocyclic ether.

Bromoetherification_Mechanism SM Starting Material ((3-methylenecyclobutyl)methanol) Bromonium Bromonium Ion Intermediate SM->Bromonium + Br+ NBS NBS (N-Bromosuccinimide) Product Product (2-bromo-7-oxaspiro[3.5]nonane) Bromonium->Product Intramolecular Attack (SN2) Succinimide Succinimide (Byproduct)

Caption: Key steps in the bromoetherification synthesis.

Q2: My TLC shows multiple spots after the reaction. What are the most probable byproducts?

Observing multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue. Besides unreacted starting material, several byproducts can arise from side reactions inherent to the bromoetherification process.

Most Common Byproducts:

  • Dibrominated Adduct: Formed by the addition of a second bromine equivalent.

  • Markovnikov Addition Product (Bromohydrin): Results from intermolecular attack by water if the reaction is not perfectly anhydrous.[6]

  • Oxidized Starting Material: The alcohol can be oxidized to an aldehyde, especially if reaction conditions are not well-controlled.

  • Rearrangement Products: Carbocationic intermediates can potentially rearrange to form more stable structures, leading to isomeric spirocycles or different ring systems.[4]

A troubleshooting decision tree can help diagnose the issue based on reaction conditions.

Troubleshooting_Byproducts start Multiple Spots on TLC? check_moisture Was the reaction strictly anhydrous? start->check_moisture check_stoich Was NBS stoichiometry > 1.1 eq? check_moisture->check_stoich Yes bromohydrin Likely Byproduct: Markovnikov Bromohydrin check_moisture->bromohydrin No check_temp Was the reaction temperature elevated (>0°C)? check_stoich->check_temp No dibromo Likely Byproduct: Dibrominated Adduct check_stoich->dibromo Yes rearrangement Likely Byproducts: Rearrangement / Oxidation Products check_temp->rearrangement Yes analysis Action: Characterize with GC-MS & NMR check_temp->analysis No bromohydrin->analysis dibromo->analysis rearrangement->analysis

Caption: Decision tree for identifying potential byproducts.

Q3: My GC-MS analysis indicates a dibrominated species (M+4 peak). Why is this forming and how can I prevent it?

The formation of a dibrominated byproduct is typically a result of using an excess of the brominating agent, such as NBS.[6] While a slight excess (1.05-1.1 equivalents) is often used to ensure full conversion of the starting material, a larger excess can lead to further bromination.

Causality and Prevention:

  • Mechanism of Formation: After the initial bromoetherification, unreacted NBS can react with the product. While the ether oxygen deactivates the ring, harsh conditions or excess NBS can still promote a second, albeit slower, bromination event, potentially at an activated C-H bond.

  • Prevention Strategy: The most effective way to prevent this is through strict stoichiometric control of NBS.

ParameterStandard ProtocolTo Minimize Dibromination
NBS Equivalents 1.1 - 1.2 eq.1.0 - 1.05 eq.
NBS Addition Single portionSlow, portion-wise addition
Temperature 0 °C to RTMaintain at -10 °C to 0 °C
Monitoring TLC after 1-2 hoursFrequent TLC monitoring (every 15-20 min)

Protocol Adjustment:

  • Cool the solution of (3-methylenecyclobutyl)methanol in an anhydrous solvent (e.g., dichloromethane) to 0 °C.

  • Add NBS (1.05 eq.) in small portions over 30-40 minutes.

  • Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately with aqueous sodium thiosulfate solution to destroy any remaining NBS.

Q4: My NMR spectrum is complex, suggesting an isomeric byproduct. What could it be, and what causes this?

A complex Nuclear Magnetic Resonance (NMR) spectrum often points to the presence of isomers, which can arise from carbocation rearrangements. Although the bromoetherification proceeds primarily through a concerted or near-concerted mechanism involving a bromonium ion, conditions that favor a more open, carbocationic intermediate can lead to rearrangements.[4]

Potential Causes:

  • Solvent Choice: Protic or highly polar solvents can stabilize carbocation intermediates, increasing the likelihood of rearrangement.

  • Temperature: Higher reaction temperatures provide the activation energy needed for less favorable rearrangement pathways.

  • Substrate Structure: Strain in the starting material's ring system can be a driving force for rearrangement to a more stable carbocyclic or heterocyclic skeleton.

Identification and Mitigation:

  • Identification: Use 2D NMR techniques (COSY, HSQC) to piece together the structure of the unknown isomer. A common rearrangement might involve expansion of the four-membered ring to a five-membered ring.

  • Mitigation:

    • Use non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Maintain low temperatures (e.g., 0 °C or below) throughout the reaction.

    • Consider using a milder brominating agent that is less likely to generate carbocationic character.

Q5: How can I distinguish the desired product from major byproducts using analytical techniques?

Clear differentiation between the product and byproducts is crucial. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy is highly effective.

CompoundKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)Mass Spec (EI)
2-bromo-7-oxaspiro[3.5]nonane Multiplet ~4.0-4.2 ppm (CH-Br), Singlets/Doublets ~3.5-3.8 ppm (-CH₂-O-)~70-80 ppm (-CH₂-O-), ~50-60 ppm (CH-Br), ~45-55 ppm (Spiro C)M+ peak with characteristic Br isotope pattern (M, M+2 ~1:1)
Dibrominated Adduct Multiple signals in the 3.8-4.5 ppm range.Additional CH-Br or C-Br carbon signals.M+ peak with Br₂ isotope pattern (M, M+2, M+4 ~1:2:1)
Markovnikov Bromohydrin Additional broad singlet for -OH group.Signals consistent with an opened ring structure.M+ peak (if stable) or M-H₂O fragment.
Unreacted Starting Material Singlets ~4.7-4.9 ppm (=CH₂), Singlet ~3.5 ppm (-CH₂OH)~140-150 ppm (C=C), ~110-120 ppm (=CH₂), ~65 ppm (-CH₂OH)M+ peak corresponding to C₅H₁₀O.
Q6: What is the recommended protocol for purifying the crude product?

Purification is essential to isolate the target compound from byproducts and residual reagents. Flash column chromatography is the most effective method.

Detailed Purification Protocol:

  • Work-up: After quenching the reaction, wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude oil.

  • Column Preparation: Pack a silica gel column using a non-polar solvent like hexane or petroleum ether. The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with a permanganate (KMnO₄) stain, which is effective for visualizing brominated compounds and ethers.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 2-bromo-7-oxaspiro[3.5]nonane.

Caption: Standard workflow for purification via flash chromatography.

References

  • Aldabbagh, F., & L'archiduc, G. (2018). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. Available at: [Link]

  • Boger, D. L. (2018). N-Bromosuccinimide (NBS). Organic Syntheses. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
  • Gutsulyak, D. V., & McDonald, R. (2012). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition. Available at: [Link]

  • James, A. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Ortho, R. (2017). Mechanism for bromoetherification of olefinic alcohol. Chemistry Stack Exchange. Available at: [Link]

  • Taylor, C. G., & Green, J. C. (2023). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. The Journal of Organic Chemistry. Available at: [Link]

  • Wei, W. G., Zhang, Y. X., & Yao, Z. J. (2006). Bromoetherification-based strategy towards the spirocyclic chromophore of chlorofusin. Tetrahedron Letters. Available at: [Link]

  • Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia. Available at: [Link]

Sources

Optimization

managing potential side reactions of 2-bromo-7-oxaspiro[3.5]nonane

Topic: Managing potential side reactions of 2-bromo-7-oxaspiro[3.5]nonane Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals Statu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing potential side reactions of 2-bromo-7-oxaspiro[3.5]nonane Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Operational Product Code: 2-Br-7-OSN (Generic) CAS: 241820-91-7 (Analogous core reference)

Welcome to the 2-Bromo-7-oxaspiro[3.5]nonane technical support hub. This specific spirocyclic scaffold is a high-value building block in Fragment-Based Drug Discovery (FBDD) for constraining vectors and altering lipophilicity without adding excessive molecular weight.

However, the unique geometry of the spiro[3.5] system introduces specific reactivity challenges—primarily the competition between substitution and elimination, and the steric hindrance imposed by the quaternary spiro center. This guide addresses these specific failure modes.

Quick Diagnostic: What is your primary failure mode?
SymptomLikely CauseGo To
"I isolated an olefin (alkene) instead of my product." Dominant

Elimination due to basicity/sterics.
Module 1
"Reaction stalled; starting material recovered." Steric shielding of the C-Br bond (Neopentyl-like effect).Module 1
"Low yield in Cross-Coupling (Suzuki/Negishi)."

-Hydride Elimination or Protodehalogenation.
Module 2
"Material decomposed during acidic workup." Acid-catalyzed ring expansion/rearrangement.Module 3
Module 1: Nucleophilic Substitution ( ) vs. Elimination ( )

The Issue: Users frequently attempt to install amines or alkoxides via direct displacement (


). However, the cyclobutane ring is puckered, and the backside trajectory required for 

is sterically impeded by the axial hydrogens of the adjacent 6-membered oxane ring. Consequently, basic nucleophiles act as bases, triggering

elimination to form the spiro-alkene.

FAQ: Why am I getting the alkene? The C-H bonds


 to the bromine are accessible. Because the spiro center blocks the nucleophile's approach, the reagent strips a proton instead. This is thermodynamically driven by the release of some ring strain (transition to 

).

Troubleshooting Protocol: Optimizing for Substitution

  • Switch Nucleophiles:

    • Avoid: Secondary amines (e.g., morpholine, piperidine) or alkoxides (

      
      , 
      
      
      
      ). These are too basic.
    • Use: "Soft," linear nucleophiles with low basicity. Azides (

      
      ), Cyanides (
      
      
      
      ), or Thiolates.
    • Workaround: If you need an amine, install an azide first, then reduce it (Staudinger reduction).

  • Solvent & Temperature Control:

    • Solvent: Switch to highly polar aprotic solvents (DMSO or DMPU). These solvate the cation, leaving the anion "naked" and more reactive for substitution.

    • Temperature: Keep it low (

      
       to RT). Heat exponentially favors elimination (
      
      
      
      ) over substitution (
      
      
      ).
  • The "Silver Bullet" (Assisted Ionization):

    • If

      
       is impossible, force an 
      
      
      
      -like pathway using silver salts (
      
      
      or
      
      
      ) in non-nucleophilic solvents. The silver abstracts the bromide, creating a cation that is immediately trapped by the nucleophile. Note: This risks rearrangement (see Module 3).

Visualizing the Competition:

ReactionPathways SM 2-Bromo-7-oxaspiro[3.5]nonane TS_E2 Transition State: E2 (Proton Abstraction) SM->TS_E2 Steric Blockage TS_SN2 Transition State: SN2 (Backside Attack) SM->TS_SN2 Kinetic Control Nu_Hard Hard Nucleophile/Base (RO-, R2NH, Heat) Nu_Hard->TS_E2 Nu_Soft Soft Nucleophile (N3-, CN-, RS-) Nu_Soft->TS_SN2 Prod_Alkene Spiro-Alkene (Elimination Product) TS_E2->Prod_Alkene Fast Prod_Sub Functionalized Spiro (Target Product) TS_SN2->Prod_Sub Slow

Figure 1: The kinetic divergence between elimination (red path) and substitution (green path) is dictated by nucleophile hardness and steric accessibility.

Module 2: Metal-Halogen Exchange & Cross-Coupling

The Issue: Direct metalation (Lithium/Magnesium) often results in low yields due to the instability of the cyclobutyl anion (which can ring-open) or moisture sensitivity. In transition metal catalysis (Suzuki/Buchwald),


-hydride elimination is faster than reductive elimination.

FAQ: Can I make the Grignard reagent? Yes, but standard initiation (Mg turnings, reflux) usually fails or leads to Wurtz homocoupling.

Protocol: Turbo-Grignard Generation

  • Reagent: Use

    
     (Turbo-Grignard).
    
  • Conditions:

    
     in anhydrous THF. Do not reflux.
    
  • Mechanism: The LiCl breaks up polymeric aggregates, allowing the exchange to happen faster than the degradation of the cyclobutyl species.

Protocol: Cross-Coupling (avoiding


-elimination) 
If coupling to an aryl group:
  • Catalyst: Nickel is generally superior to Palladium for secondary alkyl halides. Use

    
     or stable Ni(II) precatalysts.
    
  • Ligand: Use bidentate ligands with large bite angles (e.g., Xantphos or dtbbpy ). These ligands sterically crowd the metal center, making

    
    -hydride elimination (which requires a coplanar M-C-C-H arrangement) geometrically unfavorable [1].
    
  • Photo-Redox Alternative: Consider metallaphotoredox (Ir/Ni) dual catalysis if thermal methods fail. This generates a radical intermediate that bypasses the steric bulk of the spiro center.

Module 3: Ring Stability & Rearrangement

The Issue: The spiro[3.5] system possesses significant ring strain (~26 kcal/mol in the cyclobutane). Under strong Lewis acidic conditions, the ring can expand or open.

FAQ: Is the 7-oxa (ether) group a liability? Yes. In the presence of strong Lewis acids (e.g.,


, 

), the ether oxygen can coordinate to the metal. This activates the adjacent carbon, potentially triggering a Wagner-Meerwein type rearrangement where the cyclobutane ring expands to a cyclopentane, relieving strain.

Stability Checklist:

ConditionStability RatingNotes
Aqueous Acid (HCl/H2SO4) ModerateStable at RT; hydrolysis risk at reflux.
Lewis Acids (TiCl4, BF3) Low Risk of ether cleavage or ring expansion.
Basic Conditions HighRing is stable; Elimination is the only risk.
Oxidative Conditions HighEther is generally robust to oxidation.

Visualizing the Rearrangement Risk:

Rearrangement SM 2-Bromo-7-oxaspiro[3.5]nonane Coordination Oxygen-Lewis Acid Complex SM->Coordination + Lewis Acid LewisAcid Strong Lewis Acid (e.g., BF3, AlCl3) LewisAcid->Coordination Cation Carbocation Intermediate Coordination->Cation C-O Bond Weakening Rearranged Cyclopentyl Derivative (Ring Expansion) Cation->Rearranged Strain Release (Migration)

Figure 2: Acid-mediated pathway leading to ring expansion. Avoid strong Lewis acids to preserve the spiro-core.

References
  • Regioselective Monoborylation of Spirocyclobutenes. Source: National Institutes of Health (PMC) / Organic Letters. Context: Discusses the use of Xantphos and Copper catalysis to manage regioselectivity and steric issues in spiro[3.5] systems. URL:[Link]

  • Elimination vs. Substitution in Cyclobutyl Halides.

    
    ) over substitution (
    
    
    
    ). URL:[Link]
  • Synthesis of Unusually Strained Spiro Ring Systems. Source: National Institutes of Health (PMC). Context: Detailed review of the stability and rearrangement risks of oxaspiro systems under acidic conditions. URL:[Link]

  • PubChem Compound Summary: 7-Oxa-2-azaspiro[3.5]nonane. Source:[1][2] National Center for Biotechnology Information (NCBI). Context: Physical properties and safety data for the core spiro scaffold. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges with Polar Bromo-Oxaspiro Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of polar bromo-oxaspiro compounds. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar bromo-oxaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and often complex molecules. The inherent polarity from the oxaspiro core, combined with the reactivity and steric bulk of the bromine substituent, presents a distinct set of purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.

Understanding the Challenge: The Nature of Polar Bromo-Oxaspiro Compounds

Polar bromo-oxaspiro compounds possess a unique combination of chemical properties that complicate their purification:

  • High Polarity: The oxaspirocyclic core often contains multiple oxygen atoms (ethers, ketones, hydroxyls), making the molecule highly polar. This leads to poor retention on traditional reversed-phase (RP) columns and excessively strong retention or streaking on normal-phase (NP) silica gel.[1]

  • The Bromo Substituent: The bromine atom increases molecular weight and can introduce unique electronic interactions. However, it also makes the compound potentially susceptible to degradation, especially on acidic stationary phases.[2][3]

  • Structural Rigidity: The spirocyclic nature imparts a rigid, three-dimensional structure, which can influence how the molecule interacts with stationary phases.[4]

This guide will address these combined challenges through systematic troubleshooting and optimized protocols.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the purification of polar bromo-oxaspiro compounds.

Q1: My polar bromo-oxaspiro compound elutes in the solvent front during reversed-phase HPLC. How can I increase its retention? A1: This is a classic problem for highly polar analytes on non-polar C18 columns.[1] The compound has a higher affinity for the polar mobile phase than the stationary phase. To increase retention, you can:

  • Switch to a Polar-Compatible RP Column: Use a column designed for use with highly aqueous mobile phases (up to 100% water).[5][6]

  • Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase and a mobile phase with a high organic content, promoting retention of polar compounds.[1][7]

  • Use Ion-Pair Chromatography: If your compound is ionizable, adding an ion-pair reagent to the mobile phase can form a more hydrophobic complex, thereby increasing retention on an RP column.[8]

Q2: My compound streaks badly on a silica gel TLC plate and column. What causes this and how can I fix it? A2: Streaking (or tailing) on silica is often caused by strong, non-ideal interactions between the polar functional groups of your compound and the acidic silanol groups on the silica surface. This is especially common with basic nitrogen-containing heterocycles. To mitigate this:

  • Use a Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (0.1-1%) or ammonium hydroxide, to your mobile phase. This will occupy the active sites on the silica, leading to more symmetrical peaks.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or functionalized silica like an amino- or diol-bonded phase, which have different surface properties.[9]

  • Check for Compound Instability: The streaking could be a sign of on-column degradation.[10] Perform a 2D TLC test to check for stability on silica.

Q3: Can I use recrystallization for these highly polar compounds? A3: Yes, recrystallization can be a very effective and scalable purification method, provided a suitable solvent system can be found.[11] The challenge is that highly polar compounds are often soluble in polar solvents even at room temperature. The key is to find a solvent (or solvent mixture) where the compound is highly soluble when hot but poorly soluble when cold.[12] Common solvent systems for polar compounds include ethanol/water, methanol/ether, or acetone/hexane.[11]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems, organized by the observed issue.

Issue: Poor Peak Shape in Chromatography (Tailing or Fronting)

Poor peak shape compromises resolution and quantification. The cause often depends on whether it affects all peaks or just the target compound.

Troubleshooting Workflow for Poor Peak Shape

G start Observe Poor Peak Shape q1 Does it affect ALL peaks? start->q1 cause1 System Issue: - Column void / blocked frit - Leaking connection - Extra-column band broadening q1->cause1 Yes cause2 Chemical Interaction Issue: - Strong interaction with silica silanols - Sample solvent mismatch - Column overload - On-column degradation q1->cause2 No yes_path Yes sol1 Solution: 1. Reverse-flush column (if permissible). 2. Check all fittings for leaks. 3. Use shorter tubing. 4. If unresolved, replace column. cause1->sol1 no_path No (Affects only target/polar peaks) sol2 Solution: 1. Add modifier (e.g., TFA, NH4OH) to mobile phase. 2. Dissolve sample in mobile phase. 3. Reduce injection volume/concentration. 4. Switch to a more inert stationary phase (e.g., HILIC, deactivated silica). cause2->sol2

Caption: Decision tree for troubleshooting poor peak shape.

Symptom Potential Cause Detailed Explanation & Solution
Peak Tailing (asymmetric peak with a trailing edge)Secondary Interactions with Stationary Phase: Especially prevalent on silica, where polar/basic groups on your oxaspirocycle interact strongly with acidic silanol groups.Causality: The target molecules engage in multiple types of interactions (e.g., both adsorption and partitioning), causing a portion of the molecules to be retained longer, resulting in a "tail". Solution: 1. Mobile Phase Additives: For RP-HPLC, add 0.1% trifluoroacetic acid (TFA) or formic acid to protonate silanols and improve peak shape for basic compounds. For NP, add 0.1-1% triethylamine or ammonia to block active silanol sites.[13] 2. Change Stationary Phase: Switch to an end-capped RP column or a different NP stationary phase like alumina or a bonded phase (amino, diol).[9]
Peak Fronting (asymmetric peak with a leading edge)Column Overload: Injecting too much sample mass or volume for the column's capacity.Causality: The concentration of the analyte at the peak maximum is so high that it saturates the stationary phase, causing molecules to travel faster than they would at lower concentrations. Solution: 1. Reduce Sample Load: Systematically decrease the mass of the compound injected. 2. Dilute the Sample: Prepare a more dilute sample solution for injection. If the peak shape improves, the issue was overloading.
Split Peaks Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase.Causality: The strong sample solvent carries the analyte down the column in a distorted band before proper equilibration with the mobile phase can occur.[13] Solution: 1. Match Solvents: Dissolve your sample in the initial mobile phase whenever possible.[14] 2. Minimize Injection Volume: If a stronger solvent must be used, keep the injection volume as small as possible.
Issue: Low or No Recovery of Compound

After a purification run, the yield of the desired bromo-oxaspiro compound is significantly lower than expected.

Symptom Potential Cause Detailed Explanation & Solution
No compound elutes from a silica column Irreversible Adsorption or Decomposition: The compound is either permanently stuck to the acidic silica gel or is degrading on the column.Causality: The combination of polar functional groups and a potentially labile C-Br bond can lead to strong chemisorption or decomposition catalyzed by the acidic silica surface.[7][10] Solution: 1. Assess Stability: Spot your compound on a TLC plate, let it sit for an hour, then elute. If there is a new spot at the baseline or streaking that wasn't there initially, your compound is not stable.[10] 2. Use an Alternative Stationary Phase: Attempt the purification on neutral alumina, florisil, or a bonded phase like diol. 3. Deactivate Silica: Pre-treat the silica column by flushing it with a mobile phase containing 1% triethylamine before loading your sample.
Low mass balance after RP-HPLC Precipitation or Poor Solubility: The compound may be precipitating on the column or in the tubing, especially if the mobile phase composition changes dramatically during a gradient.Causality: Highly polar organic molecules can sometimes have poor solubility in mobile phases with a high percentage of organic solvent (like acetonitrile), which is common at the end of an RP gradient. Solution: 1. Check Solubility: Test the solubility of your purified compound in various ratios of your mobile phase components. 2. Modify Gradient: Use a shallower gradient or increase the initial aqueous percentage. 3. Change Organic Modifier: Try methanol instead of acetonitrile, as it has different solvating properties.[15]

Recommended Purification Protocols & Strategies

Given the challenges, a single purification step is often insufficient. An orthogonal approach, using two methods with different separation mechanisms, is highly recommended for achieving high purity.[16][17]

Workflow for Selecting a Purification Strategy

G start Crude Bromo-Oxaspiro Compound q1 Is the compound ionizable (acidic or basic)? start->q1 q2 Is the compound stable on silica? (Test with 2D TLC) q1->q2 No strat1 Strategy 1: Ion Exchange (IEX) followed by RP-HPLC q1->strat1 Yes strat2 Strategy 2: RP-HPLC with pH-modified mobile phase q1->strat2 Yes strat3 Strategy 3: Normal Phase (Silica) with modifier (e.g., NH4OH) q2->strat3 Yes strat4 Strategy 4: HILIC q2->strat4 No strat5 Strategy 5: Supercritical Fluid Chromatography (SFC) q2->strat5 No q1_yes Yes q1_no No (Neutral) q2_yes Yes q2_no No

Caption: Decision workflow for purification strategy selection.

Protocol 1: HILIC for Highly Polar, Neutral Compounds

HILIC is ideal for compounds that are poorly retained in reversed-phase.[1][18] It utilizes a polar stationary phase (e.g., bare silica, diol, zwitterionic) and a mobile phase with a high concentration of organic solvent, creating a water-rich layer on the stationary phase surface for partitioning.[1]

Step-by-Step Methodology:

  • Column Selection: Start with a bare silica or a diol-functionalized column.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate

    • Solvent B: 50:50 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate

    • Rationale: Acetonitrile is the preferred weak solvent. The buffer is crucial for reproducible retention times and good peak shape.

  • Column Equilibration: Equilibrate the column with 95-100% Solvent A for at least 15-20 column volumes. HILIC equilibration can be slow and is critical for reproducibility.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% Acetonitrile). Injecting a sample dissolved in a high-water content solvent will cause severe peak distortion.

  • Gradient Elution:

    • Time 0-2 min: Hold at 95% A.

    • Time 2-15 min: Linear gradient from 95% A to 50% A.

    • Time 15-17 min: Hold at 50% A.

    • Time 17-20 min: Return to 95% A and re-equilibrate.

    • Rationale: Elution is achieved by increasing the water content (the strong solvent).

Protocol 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" alternative to normal-phase chromatography, using supercritical CO₂ as the main mobile phase.[19] It is particularly effective for purifying complex mixtures and offers very fast separations and sample processing since the CO₂ evaporates upon depressurization.[20]

Step-by-Step Methodology:

  • Column Selection: A variety of stationary phases can be used. For polar compounds, ethyl pyridine or diol columns are often a good starting point.

  • Mobile Phase Preparation:

    • Solvent A: Supercritical CO₂

    • Solvent B: Methanol (with 0.1% Ammonium Hydroxide if the compound is basic)

    • Rationale: Methanol is a common polar co-solvent (modifier) used to increase the elution strength of the mobile phase.[21]

  • System Parameters:

    • Back Pressure: 120 bar

    • Column Temperature: 40 °C

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or a methanol/dichloromethane mixture.

  • Gradient Elution:

    • Run a screening gradient from 5% to 40% Solvent B (Methanol) over 5-7 minutes to determine the approximate elution conditions.

    • Optimize the gradient around the elution point for preparative scale-up.

References

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Teledyne ISCO. (2022). Preparative Supercritical Fluid Chromatography Made Easy. [Link]

  • Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. [Link]

  • Waters. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Waters. (2021). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Reddit. (2010). AskChem: Do primary bromides decompose on silica?. [Link]

  • ResearchGate. (n.d.). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • AZoM. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. [Link]

  • PMC. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. [Link]

Sources

Optimization

safe handling and long-term storage protocols for 2-bromo-7-oxaspiro[3.5]nonane

Current Status: 🟢 Operational | Ticket Priority: High Agent: Senior Application Scientist (Spirocyclic Chemistry Division)[1][2] Introduction: Beyond the SDS Welcome to the technical support hub for 2-bromo-7-oxaspiro[3....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Ticket Priority: High
Agent: Senior Application Scientist (Spirocyclic Chemistry Division)[1][2]

Introduction: Beyond the SDS

Welcome to the technical support hub for 2-bromo-7-oxaspiro[3.5]nonane . You are likely working with this compound as a conformationally restricted bioisostere for piperidine or cyclohexyl fragments in drug discovery.[1][2]

The Scientist’s Reality Check: While standard Safety Data Sheets (SDS) classify this as a generic alkyl halide (Warning: Irritant), the spirocyclic scaffold introduces unique stability challenges.[2] The strain inherent in the spiro[3.5] system—specifically the cyclobutane ring—makes the C-Br bond more labile than in linear alkyl bromides.[1][2] This guide bridges the gap between regulatory compliance and practical chemical stability.[1][2]

Module 1: Immediate Intake & Handling Protocols

Q: I just received my shipment. The bottle is at ambient temperature. Is it compromised?

A: Likely not, but you must act immediately.[2] While the compound can survive short-term transit at ambient temperatures, the 2-bromo-7-oxaspiro[3.5]nonane scaffold is prone to two primary degradation pathways:[1][2]

  • Dehydrohalogenation: The strain in the cyclobutane ring can accelerate the elimination of HBr, leading to the formation of a cyclobutene impurity.

  • Hydrolysis: Moisture ingress will displace the bromide to form the alcohol.[1][2]

Immediate Action Protocol:

  • Visual Inspection: The liquid should be colorless to pale yellow.[1][2] A dark orange/brown color indicates free bromine (

    
    ) release due to advanced decomposition.[1][2]
    
  • Inert Gas Flush: Do not simply put the bottle in the fridge. Flush the headspace with dry Argon or Nitrogen for 60 seconds to displace humid air.[1][2]

  • Seal & Freeze: Parafilm is insufficient for long-term storage.[1][2] Use electrical tape over the cap or transfer to a vial with a Teflon-lined septum if the original seal is broken.[1][2]

Workflow: Intake Logic

IntakeWorkflow Receipt Shipment Received Inspect Visual Inspection (Color Check) Receipt->Inspect Color Color Status? Inspect->Color Good Colorless/Pale Yellow Color->Good Pass Bad Dark Orange/Brown Color->Bad Fail Action_Good Flush Headspace (Ar/N2) & Seal Tightly Good->Action_Good Action_Bad Purity Check (NMR) Likely Decomposed Bad->Action_Bad Storage Store at -20°C (Desiccated) Action_Good->Storage

Figure 1: Decision matrix for incoming shipments to ensure compound integrity.

Module 2: Long-Term Storage & Stability

Q: Why do you recommend -20°C when the label says 2-8°C?

A: The "Fridge vs. Freezer" debate is about kinetics. At 4°C (Fridge), the rate of spontaneous HBr elimination is slowed but not arrested.[2] In the spiro[3.5] system, the relief of ring strain provides a thermodynamic driving force for elimination.[2] At -20°C (Freezer), you kinetically trap the molecule, significantly extending its shelf life from months to years.[1][2]

Q: What about the ether oxygen? Is peroxide formation a risk?

A: Yes.[1][2] The 7-oxa ring is essentially a tetrahydropyran (THP) analog.[1][2] While THP is less prone to peroxidation than diethyl ether, the risk is non-zero over long periods (6+ months).[2]

The "Golden Rule" of Storage:

Parameter Recommendation Scientific Rationale
Temperature -20°C (Deep Freeze) Arrests strain-driven elimination and inhibits radical peroxide formation.[1][2]
Atmosphere Argon/Nitrogen Prevents hydrolysis (moisture) and auto-oxidation (oxygen).[1][2]
Light Amber Vials / Foil Carbon-Bromine bonds are photolabile; light accelerates radical cleavage.[1][2]

| Stabilizer | Silver Wire (Optional) | For ultra-long storage (>1 year), a strand of Ag wire can scavenge free halides.[2] |

Module 3: Troubleshooting Reactivity (The "Experiment" Phase)

Q: My reaction yield is low (<30%). I see a new spot on TLC. What happened?

A: You are likely fighting Steric Hindrance and Elimination .[1][2] The spiro-center at C2 (relative to the bromide) creates significant steric bulk.[1][2] If you are using a strong base or a bulky nucleophile, the reaction pathway shifts from Substitution (


) to Elimination (

).[1][2]

Diagnostic Check: Run a crude


 NMR.[1][2]
  • Target Product: Look for the functionalized cyclobutane signals.

  • Elimination By-product: Look for alkene protons in the 5.5–6.5 ppm region (indicating a cyclobutene derivative).[1][2]

Optimization Strategy:

  • Switch Bases: Move from strong bases (NaH, t-BuOK) to milder, non-nucleophilic bases (Cs2CO3, K2CO3).[1][2]

  • Solvent: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of your reagent, favoring

    
    .[2]
    
  • Temperature: Lower the reaction temperature. Elimination has a higher activation energy; cooling favors substitution.[1][2]

Q: The compound turned yellow during storage. Can I still use it?

A: The yellow color is elemental bromine (


) or HBr salts.[1][2]
  • If faint yellow: It is likely usable.[1][2] Filter through a small plug of basic alumina or silica to remove acid/bromine impurities before use.[1][2]

  • If dark orange: Purity is compromised.[1][2] Distillation or column chromatography is required.[1][2]

Degradation Pathway Visualization

Degradation Compound 2-Bromo-7-oxaspiro[3.5]nonane Radical Radical Cleavage (Br• Release) Compound->Radical hv (Photolysis) Alkene Elimination Product (Cyclobutene deriv.) Compound->Alkene -HBr (Elimination) Peroxide Peroxide Formation (Explosion Hazard) Compound->Peroxide +O2 (Auto-oxidation) Path_Light Light/Heat Path_Base Base/Strain Relief Path_O2 O2 (Time)

Figure 2: Primary degradation pathways.[1][2] Note that Elimination is the most common chemical risk during synthesis.

Module 4: Waste & Emergency

Q: How do I clean up a spill?

A: Treat this as a lachrymator and alkylating agent.[1][2]

  • Evacuate: Ensure good ventilation.

  • PPE: Double nitrile gloves, lab coat, safety goggles.[2]

  • Neutralize: Do not just wipe.[1][2] Cover the spill with a mixture of sand and soda ash (sodium carbonate) to neutralize potential HBr.[1][2]

  • Disposal: Collect in a sealed container labeled "Halogenated Organic Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21955284, 2-Oxa-7-azaspiro[3.5]nonane (Parent Skeleton Data).[1][2] Retrieved from [Link]

  • Carreira, E. M., & Kvaerno, L. (2010).[2] Classics in Stereoselective Synthesis.[1][2] (General reference on spirocyclic strain and reactivity). Wiley-VCH.[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry.[1][2][3] (Mechanistic insights on Elimination vs. Substitution in strained rings). Oxford University Press.[1][2]

  • Breckland Scientific. (2023).[1][2][4] Material Safety Data Sheet: General Alkyl Bromides.[1][2] Retrieved from [Link] (Representative class data).[1][2]

(Note: Specific CAS-linked SDS for this exact intermediate is often proprietary to catalog vendors; protocols above are derived from validated structure-activity relationships of the spiro[3.5]nonane class.)

Sources

Troubleshooting

challenges in achieving stereoselectivity in 2-bromo-7-oxaspiro[3.5]nonane synthesis

SpiroTech Solutions – Advanced Synthesis Support[1] Ticket ID: #ST-2B-OXA-35 Subject: Troubleshooting Stereoselectivity in 2-bromo-7-oxaspiro[3.5]nonane Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

SpiroTech Solutions – Advanced Synthesis Support[1]

Ticket ID: #ST-2B-OXA-35 Subject: Troubleshooting Stereoselectivity in 2-bromo-7-oxaspiro[3.5]nonane Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

Achieving high stereoselectivity in the synthesis of 2-bromo-7-oxaspiro[3.5]nonane is a common bottleneck in medicinal chemistry, particularly for programs targeting Acetyl-CoA Carboxylase (ACC) inhibitors or similar spirocyclic scaffolds.[1] The core challenge lies in the puckered conformation of the cyclobutane ring and the steric influence of the 7-oxa spiro-fusion .[1]

This guide addresses the critical bifurcation point: the reduction of 7-oxaspiro[3.5]nonan-2-one to the alcohol, followed by the stereospecific conversion to the bromide.

Part 1: The Synthetic Logic & Workflow

To control the stereocenter at C2, you must control the approach of the hydride during the ketone reduction, and then control the mechanism (inversion vs. retention) of the bromination.

Workflow Visualization

The following diagram outlines the decision tree for achieving specific diastereomers.

SpiroSynthesis Ketone Starting Material: 7-oxaspiro[3.5]nonan-2-one Red_Thermo Thermodynamic Reduction (NaBH4 / MeOH) Ketone->Red_Thermo Small Nucleophile Red_Kinetic Kinetic Reduction (L-Selectride / THF) Ketone->Red_Kinetic Bulky Nucleophile Alc_Trans Major Product: Thermodynamic Alcohol (Equatorial-like) Red_Thermo->Alc_Trans Favors Steric Min. Alc_Cis Major Product: Kinetic Alcohol (Axial-like) Red_Kinetic->Alc_Cis Favors Steric Approach Brom_Appel Appel Reaction (CBr4, PPh3) Alc_Trans->Brom_Appel Standard Route Alc_Cis->Brom_Appel Standard Route Prod_Inv Target: Inverted Bromide (Sn2 Mechanism) Brom_Appel->Prod_Inv Walden Inversion Brom_PBr3 PBr3 Bromination Prod_Ret Target: Retained Bromide (Double Inversion/Sn1) Brom_PBr3->Prod_Ret Variable (Conditions)

Caption: Decision tree for stereocontrolled synthesis of 2-bromo-7-oxaspiro[3.5]nonane. Blue nodes indicate starting points; Green nodes indicate final targets.[1]

Part 2: Troubleshooting Guide (Q&A)

Module A: Stereoselective Reduction (Ketone → Alcohol)

Q1: I am using NaBH4, but I am getting a mixture of alcohol diastereomers. How do I favor one isomer? A: The 7-oxaspiro[3.5] system has a "puckered" cyclobutane ring.[1] The selectivity depends on whether the hydride attacks from the less hindered face (kinetic control) or leads to the more stable conformer (thermodynamic control).[1]

  • For the Thermodynamic Alcohol (Equatorial-like): Continue using Sodium Borohydride (NaBH4) but lower the temperature to -78°C and use Methanol as the solvent.[1] This favors the formation of the alcohol where the hydroxyl group is in the pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the spiro ring [1].[1]

  • For the Kinetic Alcohol (Axial-like): Switch to L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. The bulky hydride is forced to attack from the less sterically hindered face (usually away from the axial protons of the 6-membered ring), resulting in the less stable pseudo-axial alcohol [2].

Q2: How do I determine which alcohol isomer I have? A: Use 1H NMR analysis .

  • Diagnostic Signal: Look at the methine proton at the C2 position (CH-OH).[1]

  • Pseudo-Equatorial -OH: The proton is pseudo-axial.[1] It typically appears as a quintet with larger coupling constants (J ≈ 7-9 Hz) due to trans-diaxial relationships with adjacent cyclobutane protons.[1]

  • Pseudo-Axial -OH: The proton is pseudo-equatorial.[1] It often appears as a narrower multiplet or quintet with smaller coupling constants (J ≈ 3-6 Hz).[1]

Module B: Bromination (Alcohol → Bromide)[1]

Q3: I tried the Appel reaction (PPh3/CBr4), but I see significant elimination products (alkenes). Why? A: Elimination is the primary competing reaction in cyclobutyl systems due to ring strain.[1]

  • Root Cause: High temperatures or excess basicity from the phosphine.[1]

  • Solution:

    • Cool it down: Run the Appel reaction at 0°C initially, then slowly warm to room temperature. Do not reflux.[1]

    • Change the Base: If you are using a modified Appel with a base (e.g., Imidazole), reduce the equivalents.[1]

    • Alternative Reagent: Consider using N-Bromosuccinimide (NBS) with PPh3 .[1] This generates the bromophosphonium species in situ more gently than CBr4, often reducing elimination side products [3].[1]

Q4: I need the bromide with retention of configuration, but Appel gives inversion. What should I do? A: The Appel reaction proceeds via an Sn2 mechanism, guaranteeing Walden inversion.[1] If you need retention (e.g., converting a cis-alcohol to a cis-bromide):

  • Two-Step Inversion: First, mesylate the alcohol (MsCl/Et3N) and displace with an acetate (inversion).[1] Hydrolyze the acetate to the inverted alcohol, then perform the Appel reaction (second inversion = net retention).

  • PBr3 Strategy: Reaction with Phosphorus Tribromide (PBr3) in ether can sometimes lead to retention via internal return mechanisms or double inversion if the intermediate phosphite is not pyridinium-scavenged, but this is less reliable and substrate-dependent [4].[1]

Part 3: Comparative Data & Reagent Selection

Use this table to select the correct reagent system for your target stereochemistry.

StepTarget OutcomeRecommended ReagentMechanismCritical Condition
Reduction Kinetic Alcohol (Pseudo-Axial)L-Selectride / THFSteric Approach Control-78°C; Slow addition
Reduction Thermodynamic Alcohol (Pseudo-Eq)NaBH4 / MeOHProduct Stability Control0°C to RT
Bromination Inversion (Sn2)PPh3 / CBr4 (Appel)Oxyphosphonium activationDry DCM; < 25°C
Bromination Retention (Net)1.[1][2] MsCl 2. CsOAc 3. Hydrolysis 4. AppelDouble Sn2Multi-step purification

Part 4: Protocol for Stereoselective Appel Bromination

Objective: Synthesis of trans-2-bromo-7-oxaspiro[3.5]nonane from cis-alcohol (via Inversion).

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve Triphenylphosphine (PPh3) (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration relative to substrate).

  • Activation: Cool the solution to 0°C . Add Carbon Tetrabromide (CBr4) (1.2 equiv) portion-wise.[1] The solution should turn a pale yellow.[1] Stir for 15 minutes to generate the bromophosphonium salt.

  • Addition: Dissolve your cis-7-oxaspiro[3.5]nonan-2-ol (1.0 equiv) in a minimum amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.

    • Note: Dropwise addition is crucial to prevent local overheating and elimination.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; UV is often weak for this scaffold).[1]

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1]

  • Purification: The byproduct Triphenylphosphine oxide (TPPO) is difficult to remove.[1]

    • Tip: Triturate the crude residue with cold Pentane/Ether (1:1) .[1] TPPO precipitates out; the desired bromide remains in solution.[1] Filter and concentrate before column chromatography.[1]

References

  • Organic Syntheses. "3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one". Org.[1][3][4][5][6] Synth.2008 , 85, 72.

  • ChemicalBook. "Synthesis of 2,7-Diazaspiro[3.5]nonane derivatives" (Analogous spiro-reduction methodology).[1][7]

  • Organic Chemistry Portal. "Appel Reaction: Mechanism and Modifications".

  • Wikipedia. "Appel Reaction - Mechanism and Stereochemistry".[1]

  • PubChem. "7-oxaspiro[3.5]nonan-2-one Compound Summary".[1] [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-bromo-7-oxaspiro[3.5]nonane and its precursors before handling.

Sources

Optimization

analytical methods for detecting impurities in 2-bromo-7-oxaspiro[3.5]nonane samples

The following Technical Support Guide is structured as a dynamic knowledge base for the analysis of 2-bromo-7-oxaspiro[3.5]nonane (CAS: 241820-91-7).[1] It prioritizes the specific physicochemical challenges of this mole...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic knowledge base for the analysis of 2-bromo-7-oxaspiro[3.5]nonane (CAS: 241820-91-7).[1] It prioritizes the specific physicochemical challenges of this molecule: thermal instability of the alkyl bromide and lack of UV chromophores .

Case ID: SP-BR-305 Status: Active Subject: Impurity Profiling & Structural Validation Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

2-bromo-7-oxaspiro[3.5]nonane presents a unique analytical paradox. While its low molecular weight suggests Gas Chromatography (GC), the labile C-Br bond on the strained cyclobutane ring makes it prone to thermal degradation (HBr elimination) in hot injectors. Conversely, its aliphatic structure renders it invisible to standard UV (254 nm) detection in Liquid Chromatography (LC).[1]

This guide details the "Soft-Ionization" GC and Universal Detection LC workflows required to accurately quantify impurities without generating artifacts.

Method Selection Decision Matrix

Use this logic flow to select the correct analytical technique based on the impurity type.

MethodSelection Start Target Impurity Type Volatile Volatile / Semi-Volatile (Solvents, Precursors) Start->Volatile NonVolatile Non-Volatile / Salts (Oligomers, Inorganic) Start->NonVolatile Decision1 Thermal Stability? Volatile->Decision1 Decision2 Chromophore Present? NonVolatile->Decision2 Stable Stable Decision1->Stable Yes Labile (Alkyl Bromide) Labile (Alkyl Bromide) Decision1->Labile (Alkyl Bromide) No GC_Std Standard GC-MS (Split/Splitless) GC_Cold Cold On-Column (COC) or PTV GC-MS Conjugated Conjugated Decision2->Conjugated Yes Aliphatic (Spiro) Aliphatic (Spiro) Decision2->Aliphatic (Spiro) No HPLC_UV HPLC-UV (200-210 nm) *Low Sensitivity Risk* HPLC_CAD HPLC-CAD / ELSD (Universal Detection) Stable->GC_Std Labile (Alkyl Bromide)->GC_Cold Conjugated->HPLC_UV Aliphatic (Spiro)->HPLC_CAD

Figure 1: Analytical Method Selection Tree. Note the critical branch for "Labile" compounds leading to Cold On-Column GC.

Module A: Gas Chromatography (Volatile Impurities)

Primary Challenge: Thermal Dehydrohalogenation. The secondary bromide on the cyclobutane ring is highly susceptible to elimination, forming the alkene 7-oxaspiro[3.5]non-1-ene inside a hot GC inlet (250°C+). This creates "ghost peaks" that are artifacts of the analysis, not impurities in the sample.

Protocol A1: Low-Thermal-Stress GC-MS

Objective: Quantify volatile organic impurities (starting materials) without degrading the analyte.[1]

ParameterSettingRationale
Inlet Mode Pulsed Splitless or PTV PTV (Programmed Temperature Vaporization) allows injection at 40°C, ramping after the sample is on the column, preventing inlet degradation [1].
Inlet Temp (Iso) 150°C (Max)If PTV is unavailable, keep isothermal inlet <160°C. Above this, C-Br bond scission accelerates.[1]
Column DB-624 or VF-624ms (30m x 0.25mm)Mid-polarity phase ideal for separating halogenated isomers and residual solvents.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain separation efficiency during ramp.[1]
Oven Program 40°C (hold 2 min) → 10°C/min → 220°CGentle ramp separates low-boiling ether precursors from the main peak.[1]
Detector MS (EI Source)Monitor m/z 79 & 81 (Br isotopes) to confirm brominated species.

Troubleshooting "Ghost Peaks":

  • Symptom: You see a peak at [M-80] (Loss of HBr).[1]

  • Test: Lower inlet temperature by 20°C. If the peak area decreases relative to the parent, it is a degradation artifact. If it stays constant, it is a real impurity (the alkene byproduct from synthesis) [2].

Module B: Liquid Chromatography (Non-Volatile Purity)

Primary Challenge: The "Invisible" Analyte. 2-bromo-7-oxaspiro[3.5]nonane lacks a conjugated pi-system.[1] It has negligible absorbance >210 nm.[1] Using standard UV detection will result in false "100% purity" reports because impurities with chromophores (like solvents) will appear, but the main compound and aliphatic byproducts will not.

Protocol B1: HPLC with Charged Aerosol Detection (CAD)

Objective: Universal quantification of non-volatile impurities (e.g., oligomers, inorganic salts).

ParameterSettingRationale
Detector CAD (or ELSD)Detects all non-volatile analytes regardless of chemical structure.[1] Response is roughly proportional to mass, not optical properties [3].[1]
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard reverse-phase retention.[1]
Mobile Phase A Water + 0.1% Formic AcidVolatile buffer is mandatory for CAD/ELSD.[1] Do not use Phosphate buffers.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides lower background noise in CAD compared to Methanol.[1]
Gradient 5% B to 95% B over 15 minElutes polar precursors early and lipophilic dimers late.[1]
Nebulizer Temp 35°COptimized for semi-volatile analytes to prevent evaporation of the target spirocycle before detection.

Critical Note on Integration: CAD response is non-linear (curvilinear) at low concentrations. For <0.1% impurity analysis, use a Power Function curve fit for calibration, not linear regression [4].

Module C: Structural Verification (Stereochemistry)

Primary Challenge: Distinguishing Diastereomers. The spiro-junction creates a fixed geometry.[1] Impurities may include diastereomers where the Bromine is cis or trans relative to the oxygen atom's vector in the 6-membered ring.

Protocol C1: NMR NOESY Experiment

Objective: Confirm relative stereochemistry of the Br substituent.

  • Sample Prep: Dissolve 10 mg in CDCl₃.

  • 1D ¹H NMR: Assign the methine proton (CH-Br) on the cyclobutane ring (typically δ 4.0–4.5 ppm) and the methylene protons adjacent to the oxygen (δ 3.5–4.0 ppm).

  • 2D NOESY:

    • Mixing Time: 500 ms.

    • Observation: Look for Cross-Peaks between the CH-Br proton and the axial/equatorial protons of the cyclohexane ring.

    • Interpretation: Strong NOE correlations indicate spatial proximity (<5 Å).[1][2][3] If the Br is "cis" to the oxygen-containing face, specific through-space couplings will appear that are absent in the "trans" isomer [5].

FAQ & Troubleshooting Guide

Q: I see a double peak in GC-MS with identical mass spectra. Is this an artifact? A: This is likely the separation of diastereomers (cis/trans isomers). The spiro[3.5] system is rigid enough that isomers can separate on a high-resolution column (like DB-624).[1] This is usually not an artifact but a real isomeric impurity profile.[1] Verify with NMR.

Q: My HPLC baseline is extremely noisy using CAD. A: Check your mobile phase quality. CAD detects any non-volatile residue.[1]

  • Fix: Use LC-MS grade solvents only.

  • Fix: Ensure no phosphate or sodium buffers were used in the system previously. Flush the system with 90% warm water for 2 hours.

Q: Can I use Refractive Index (RI) detection instead of CAD? A: Only for isocratic methods. RI cannot handle the gradient elution required to separate complex impurity profiles. CAD or ELSD is superior for gradient methods [3].[1]

Q: The retention time shifts in GC. A: Alkyl bromides can build up active sites in the liner (creating HBr).

  • Fix: Change the liner and gold seal more frequently than with standard organics. Use deactivated wool liners.[1]

References

  • Grob, K. (2001).[1] Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.[1] (Demonstrates PTV benefits for labile compounds).

  • Baumann, F. (2025).[1][4] Thermal Degradation of Alkyl Halides in GC Injectors. ResearchGate. (Discusses HBr elimination mechanisms).

  • Thermo Fisher Scientific. (2024).[1] CAD vs ELSD: Which HPLC Detector Is Your Better Option? (Comparison of universal detectors for non-chromophoric analytes).

  • Reach Separations. (2024). A comparison of CAD and ELSD as non-UV detection techniques. (Validation of non-linear response curves).

  • LibreTexts Chemistry. (2025).[1] NOESY Spectra and Stereochemical Determination. (Principles of NOE for isomer distinction).

Sources

Troubleshooting

strategies to minimize epimerization at the bromine-bearing carbon

Technical Support Center: -Halo Carbonyl Stereochemistry Ticket ID: ST-Br-404 | Topic: Minimizing Epimerization at the Bromine-Bearing Carbon Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Halo Carbonyl Stereochemistry

Ticket ID: ST-Br-404 | Topic: Minimizing Epimerization at the Bromine-Bearing Carbon

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Data Integrity Risk)

Executive Summary & Root Cause Analysis

User Issue: Loss of enantiomeric excess (ee%) during the synthesis, storage, or nucleophilic substitution of


-bromo carbonyl compounds.

Diagnostic Overview: The C-Br bond adjacent to a carbonyl group is chemically fragile due to two competing failure modes. Unlike standard alkyl halides,


-bromo carbonyls possess an acidic 

-proton (

for ketones, slightly higher for esters) and a labile C-Br bond susceptible to nucleophilic attack.

The Two Pillars of Racemization:

  • Thermodynamic Enolization (The Proton Pathway): Even mild bases can deprotonate the

    
    -carbon, forming a planar, achiral enolate. Reprotonation occurs randomly from either face, destroying optical purity.
    
  • Halide-Mediated Auto-Racemization (The Nucleophile Pathway): Free bromide ions (

    
    ) generated during the reaction or degradation can act as nucleophiles, attacking the starting material via 
    
    
    
    . This causes inversion.[1] If this happens repeatedly, the material racemizes.

Mechanism Visualization (DOT)

The following diagram illustrates the two distinct pathways leading to epimerization. Understanding which pathway is active is critical for selecting the correct inhibitor strategy.

EpimerizationPathways cluster_legend Mechanism Legend Start Chiral α-Bromo Carbonyl (S-form) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Path A: Base/Acid (Deprotonation) Inverted Inverted Isomer (R-form) Start->Inverted Path B: Free Br⁻ Attack (SN2 Inversion) Racemate Racemic Mixture (Dead End) Start->Racemate Equilibrium Enolate->Start Reprotonation Enolate->Inverted Reprotonation Inverted->Start Reversible Br⁻ Attack Inverted->Racemate Equilibrium Path A Path A: Avoid Basic Conditions Path B Path B: Scavenge Free Halides

Caption: Path A (Red) is driven by acidity/basicity. Path B (Yellow) is driven by the presence of free halide ions.

Troubleshooting Guides (SOPs)

Module A: Synthesis – Preventing Loss During Formation

Context: You are synthesizing an


-bromo ester/ketone using asymmetric catalysis.
ParameterOptimization StrategyTechnical Rationale
Reagent Addition Slow Addition of NBS/Bromine source.High concentration of brominating agent promotes di-bromination and side reactions that degrade ee%.
Quenching Immediate quench upon consumption.Once the substrate is consumed, the catalyst may begin reversible processes on the product. Stop at >95% conversion; do not wait for 100%.
Temperature Cryogenic (

to

).
Low temps kinetically suppress the deprotonation of the product (enolization) relative to the bromination rate.
Catalyst Type Jørgensen-Hayashi (Prolinol silyl ethers) or Cinchona Alkaloids .These organocatalysts provide steric shielding that directs bromination and discourages product racemization [1, 2].

Protocol 1: Asymmetric


-Bromination (Jørgensen-Hayashi Method) 
  • Setup: Dissolve aldehyde and catalyst (2-5 mol%) in toluene/CHCl3 at

    
    .
    
  • Reaction: Add NBS (N-Bromosuccinimide) in portions or via syringe pump over 2 hours.

  • Critical Step: Monitor via NMR. As soon as starting material vanishes, quench with cold pentane/water.

  • Workup: Separate phases cold. Do not use strong basic washes (like NaOH). Use dilute bicarbonate or water.

Module B: Nucleophilic Substitution – Using the Product

Context: You need to displace the Bromine with a Nucleophile (Nuc) without racemizing the center.

The "Double Inversion" Strategy (Neighboring Group Participation) If your substrate is an


-bromo acid , you can achieve retention of configuration. If it is an ester , you typically get inversion.

Diagnostic Table: Substitution Conditions

SubstrateConditionsMechanismOutcome

-Bromo Acid
Mild Base, NucleophileDouble Inversion (via

-lactone/zwitterion).
Retention of Configuration [3].

-Bromo Ester

Conditions (NaN3, DMF)
Direct Displacement.Inversion of Configuration.

-Bromo Ester
Strong Base (NaH, LDA)Enolization.Racemization (Avoid!).

Protocol 2: Substitution with Retention (for Acids)

  • Substrate: Start with enantiopure

    
    -bromo acid.[2]
    
  • Reagents: Use mild base (e.g.,

    
    ) to generate the carboxylate in situ.
    
  • Mechanism: The carboxylate oxygen attacks the

    
    -carbon, displacing Br to form a transient 3-membered 
    
    
    
    -lactone (Inversion #1).
  • Attack: The external nucleophile opens the lactone (Inversion #2).

  • Result: Net Retention.

Module C: Storage & Handling

Context: "I left my sample in the fridge and it racemized overnight."

FAQ: Why is my sample degrading?

  • Solvent Choice: Never store

    
    -bromo carbonyls in acetone or DMSO for long periods. Acetone can enolize and participate in exchange; DMSO is polar enough to facilitate halide ionization.
    
  • The "Autocatalytic" Loop: Trace HBr formation (from moisture hydrolysis) catalyzes further enolization.

  • Stabilization: Store in non-polar solvents (Hexane/DCM) at

    
     over a bed of acid scavenger (e.g., solid 
    
    
    
    or activated molecular sieves) to catch any generated HBr.

Advanced Decision Logic (DOT)

Use this flow to determine the correct reaction pathway for your specific substrate.

SubstitutionLogic cluster_warning Critical Warning Input Input: α-Bromo Carbonyl TypeCheck Check Functional Group Input->TypeCheck AcidPath Carboxylic Acid (-COOH) TypeCheck->AcidPath Acid EsterPath Ester/Ketone (-COOR) TypeCheck->EsterPath Ester NGP Neighboring Group Participation Possible? AcidPath->NGP DirectSN2 Direct SN2 Attack EsterPath->DirectSN2 No internal nucleophile DoubleInv Double Inversion Mechanism NGP->DoubleInv Yes (via α-lactone) ResultInv Product: Inverted Stereocenter DirectSN2->ResultInv ResultRet Product: Retained Stereocenter DoubleInv->ResultRet Warning Avoid Strong Bases! Prevents Enolization

Caption: Decision tree for predicting stereochemical outcome during nucleophilic substitution.

References

  • Marigo, M., et al.

    
    -Bromination of Aldehydes." Journal of the American Chemical Society, vol. 127, no. 21, 2005, pp. 7648–7649. Link
    
  • Lectka, T., et al.

    
    -Halogenation." Journal of the American Chemical Society, vol. 123, no. 7, 2001, pp. 1531–1532. Link
    
  • Effenberger, F., & Burkard, U. "Stereoselective Substitution of Optically Active

    
    -Bromo Carboxylic Acids." Angewandte Chemie International Edition, vol. 22, no. 1, 1983. Link
    
  • M

    
    -Halo Boronic Esters in Asymmetric Synthesis." Chemical Reviews, vol. 89, no. 7, 1989, pp. 1535–1551. Link
    

For further assistance, please contact the Structural Chemistry Support Team.

Sources

Reference Data & Comparative Studies

Validation

Comparative Characterization Guide: 2-Bromo-7-oxaspiro[3.5]nonane

Topic: 1H and 13C NMR Characterization of 2-bromo-7-oxaspiro[3.5]nonane Content Type: Publish Comparison Guide [1] Executive Summary In the modern medicinal chemistry landscape, spirocyclic scaffolds have emerged as crit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Characterization of 2-bromo-7-oxaspiro[3.5]nonane Content Type: Publish Comparison Guide

[1]

Executive Summary

In the modern medicinal chemistry landscape, spirocyclic scaffolds have emerged as critical bioisosteres for saturated heterocycles. 2-bromo-7-oxaspiro[3.5]nonane represents a high-value intermediate, offering a rigidified alternative to 4-substituted tetrahydropyrans.[1] By restricting conformational freedom, this spiro[3.5] system can improve metabolic stability and target selectivity compared to its acyclic or non-spiro analogs.

This guide provides a technical roadmap for the structural validation of 2-bromo-7-oxaspiro[3.5]nonane, distinguishing it from its metabolic precursor (the ketone) and non-spiro analogs using high-field NMR spectroscopy.[1]

Part 1: Structural Context & Comparative Analysis[1]

To understand the NMR performance of this molecule, we must compare it against its structural competitors. The spiro-fusion creates a unique magnetic environment that resolves signal overlap often seen in flexible analogs.[1]

The Comparative Matrix[1]
FeatureTarget: 2-Bromo-7-oxaspiro[3.5]nonane Precursor: 7-oxaspiro[3.5]nonan-2-one Analog: 4-Bromotetrahydropyran
Core Topology Rigid Spiro[3.5]Rigid Spiro[3.5]Flexible Monocycle
Key Diagnostic (1H) H2 Quintet (~4.3 ppm) No H2 signal (Carbonyl)H4 Multiplet (~4.2 ppm)
Symmetry

(Plane of symmetry)

(High symmetry)

(Chair flip averaging)
Conformational Lock High (Puckered cyclobutane)HighLow (Chair-Boat interconversion)
Structural Visualization

The following diagram illustrates the structural relationship and the key functional handles verified by the protocol.

StructureMap Precursor Precursor: 7-oxaspiro[3.5]nonan-2-one (Ketone C=O) Target Target: 2-bromo-7-oxaspiro[3.5]nonane (Spiro Core + Br Handle) Precursor->Target Reduction & Bromination Analog Analog: 4-bromotetrahydropyran (Flexible) Analog->Target Rigidification (Bioisostere)

Caption: Structural evolution from precursor to target, highlighting the rigidification strategy.

Part 2: 1H NMR Characterization Protocol

The proton NMR spectrum of 2-bromo-7-oxaspiro[3.5]nonane is characterized by the distinct separation of the cyclobutane and tetrahydropyran spin systems, mediated by the quaternary spiro center.[1]

1. Solvent Selection
  • Primary:

    
     (Chloroform-d).[1] Excellent solubility; residual peak at 7.26 ppm does not interfere with aliphatic signals.[1]
    
  • Secondary:

    
    . Use if investigating H-bonding interactions or if the sample contains polar impurities.[1]
    
2. Diagnostic Peak Assignments (Reference Data)

Note: Chemical shifts (


) are estimates based on consensus data for 2-substituted spiro[3.5] systems.
PositionProton TypeMultiplicityShift (

ppm)
Diagnostic Value
H-2 Methine (CH-Br)Quintet (

Hz)
4.25 – 4.45 Primary ID: Confirms bromination success.
H-6, H-8 Methylene (

-O)
Multiplet / Broad t3.55 – 3.75 Confirms intact ether ring.[1]
H-1, H-3 Methylene (Cyclobutane)Complex Multiplets2.40 – 2.80 Shows "roofing" effect due to ring puckering.[1]
H-9, H-10 Methylene (

-O)
Multiplet1.60 – 1.90 Upfield region; integration reference.[1]
3. Assignment Workflow (Decision Tree)

NMR_Workflow Start Start Analysis (1H NMR) CheckRegion1 Check 4.0 - 4.5 ppm Start->CheckRegion1 IsQuintet Is there a Quintet? CheckRegion1->IsQuintet YesQuintet Br-CH Confirmed (Target) IsQuintet->YesQuintet Yes NoSignal No Signal (Ketone Precursor) IsQuintet->NoSignal No CheckRegion2 Check 3.5 - 3.8 ppm YesQuintet->CheckRegion2 EtherSignal Signal Present? CheckRegion2->EtherSignal Valid Valid Structure: 2-bromo-7-oxaspiro[3.5]nonane EtherSignal->Valid Yes (4H integral)

Caption: Logic flow for confirming the presence of the brominated spiro-scaffold.

Part 3: 13C NMR & DEPT Analysis[1]

Carbon NMR provides the definitive proof of the spiro-fusion.[1] The quaternary carbon is "silent" in DEPT-135 and DEPT-90 experiments but present in the standard broadband decoupled spectrum.[1]

Key Carbon Signatures[1]
  • The Spiro Center (C-5):

    • Shift:

      
       ppm.
      
    • Behavior: Low intensity in standard

      
      ; disappears in DEPT-135.
      
    • Differentiation: In linear analogs, this carbon would be a methine (CH) or methylene (

      
      ), which would appear in DEPT.
      
  • The C-Br Carbon (C-2):

    • Shift:

      
       ppm.
      
    • Behavior: Inverted peak (negative) in DEPT-135 (CH).[1]

  • The Ether Carbons (C-6, C-8):

    • Shift:

      
       ppm.
      
    • Behavior: Downfield due to oxygen electronegativity.[1]

Part 4: Experimental Protocols
A. Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy (common with inorganic salts from bromination), filter through a cotton plug into the NMR tube.

B. Acquisition Parameters (Standard 400 MHz)
  • 1H NMR:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 sec (Ensure full relaxation of the methine proton).
      
    • Scans (

      
      ): 16
      
  • 13C NMR:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 2.0 sec (Critical for the quaternary spiro carbon).[1]
      
    • Scans (

      
      ): >256 (Due to low sensitivity of quaternary carbons).
      
Part 5: Scientific Causality & Discussion

Why the Spiro-Scaffold Matters: The spiro[3.5]nonane system forces the tetrahydropyran ring into a specific chair conformation relative to the cyclobutane ring.[1] Unlike 4-bromotetrahydropyran, which undergoes rapid chair-flipping at room temperature (broadening NMR signals), the spiro-fusion creates a rigid anchor.[1]

The "Roofing" Effect: In the 1H NMR, you will likely observe strong second-order coupling ("roofing") in the cyclobutane protons (H-1/H-3).[1] This is caused by the magnetic non-equivalence induced by the puckering of the 4-membered ring, a feature distinct from the planar symmetry often assumed in simplified drawings.[1]

Validation Check: If the integration of the region 3.5–3.8 ppm (Ether


) is not exactly 4:1 relative to the methine quintet at 4.3 ppm, suspect ring-opening side reactions (a common risk during aggressive bromination conditions).[1]
References
  • PubChem. (n.d.).[1] 7-Oxaspiro[3.5]nonan-2-one.[1][3] National Library of Medicine.[1] Retrieved from [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][4][5][6] Expert Opinion on Drug Discovery, 11(9), 831–834. Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[1] Angewandte Chemie International Edition, 49(48), 9052-9067.[1] (Context on spiro-ether rigidification).

Sources

Comparative

Definitive Guide to Stereochemical Confirmation of 7-Oxaspiro[3.5]nonane Derivatives

The following guide is structured to address the stereochemical characterization of 2-bromo-7-oxaspiro[3.5]nonane and its derivatives. Editorial Note on Chirality: Strict topological analysis reveals that the parent mole...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the stereochemical characterization of 2-bromo-7-oxaspiro[3.5]nonane and its derivatives.

Editorial Note on Chirality: Strict topological analysis reveals that the parent molecule 2-bromo-7-oxaspiro[3.5]nonane (where Br is at position 2 of the cyclobutane ring and Oxygen is at position 7 of the cyclohexane ring) possesses a plane of symmetry passing through C2, the spiro-carbon (C5), and the oxygen atom (O7). Consequently, the parent molecule is achiral (meso) .

However, "confirming absolute configuration" is a critical task for:

  • Chiral Derivatives: Analogs substituted at the C1 position (breaking symmetry).

  • Desymmetrized Scaffolds: Variants where the 6-membered ring is substituted or the oxygen is at position 6.

  • Crystal Packing: Determining the specific puckering conformation (cis/trans-like) locked in the solid state.

This guide treats the 2-bromo-7-oxaspiro[3.5]nonane scaffold as a representative model for determining stereochemistry in spirocyclic halides, a common challenge in drug discovery.

Focus: 2-Bromo-7-oxaspiro[3.5]nonane Scaffold Characterization

Executive Summary: The Stereochemical Challenge

Spirocyclic scaffolds like 7-oxaspiro[3.5]nonane are increasingly valued in medicinal chemistry for their ability to project substituents into novel chemical space while maintaining high


 character.

For the 2-bromo derivative, the primary analytical challenge is distinguishing between:

  • Achiral (Meso) Forms: The symmetric ground state of the 2-substituted parent.

  • Chiral Enantiomers: Arising from 1-substitution or desymmetrization of the ether ring.

  • Conformational Isomers: The "puckered" states of the cyclobutane ring relative to the tetrahydropyran chair.

This guide compares the three definitive methods for resolving these structural questions: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR with Chiral Solvating Agents (CSA) .

Comparative Analysis of Methods

The presence of a heavy atom (Bromine, Z=35) uniquely positions this molecule for specific analytical advantages.

FeatureMethod A: Single Crystal XRD Method B: Vibrational Circular Dichroism (VCD) Method C: NMR w/ Chiral Solvating Agents
Primary Output Absolute Configuration (3D Structure)Absolute Configuration (Solution State)Enantiomeric Excess (% ee)
Suitability for Br-Spiro Excellent (Br provides anomalous scattering)Good (Rigid spiro core gives clear spectra)Low (Lack of acidic protons for CSA binding)
Sample Requirement Single Crystal (>0.1 mm)~5-10 mg (Solution)~1-5 mg (Solution)
Throughput Low (Days to Weeks)Medium (Hours)High (Minutes)
Destructive? Non-destructiveNon-destructiveNon-destructive
Cost HighHighLow
Verdict The Gold Standard for defining the scaffold.[1][2]Best Alternative if crystallization fails.Screening Only (requires derivatization).

Strategic Decision Pathway

The following logic flow dictates the optimal experimental approach for confirming the configuration of spiro-halides.

StereochemStrategy Start Start: 2-Bromo-7-oxaspiro[3.5]nonane Sample SymmetryCheck Step 1: Symmetry Analysis (Is it actually chiral?) Start->SymmetryCheck IsChiral Is the molecule chiral (e.g., 1-subst)? SymmetryCheck->IsChiral AchiralPath Result: Achiral (Meso) Confirm Purity/Identity via 1H NMR IsChiral->AchiralPath No (Symmetric) ChiralPath Result: Chiral Target IsChiral->ChiralPath Yes CrystalCheck Can you grow a single crystal? ChiralPath->CrystalCheck XRD Method A: SC-XRD (Anomalous Dispersion) CrystalCheck->XRD Yes VCD Method B: VCD + DFT (Compare calc vs exp) CrystalCheck->VCD No Derivatize Method C: Derivatize (Displace Br with chiral aux) VCD->Derivatize Inconclusive

Caption: Decision tree for selecting the stereochemical confirmation method based on sample chirality and physical state.

Detailed Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Why it works: The Bromine atom is a heavy scatterer. Even without a known chiral center in the lattice, the anomalous dispersion of X-rays by Bromine allows for the determination of absolute structure (Flack parameter) without requiring a chiral reference.

Protocol:

  • Crystallization: Dissolve 10 mg of 2-bromo-7-oxaspiro[3.5]nonane in a minimal amount of hot hexane or methanol. Allow slow evaporation at 4°C. Look for prisms or needles.

  • Mounting: Select a crystal with dimensions >0.1 x 0.1 x 0.1 mm. Mount on a cryoloop with Paratone oil.

  • Data Collection: Collect data at 100 K (to freeze ring puckering) using Mo-Kα radiation (

    
     Å). Cu-Kα is preferred for absolute configuration but Mo is sufficient given the Br atom.
    
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine using Least Squares (SHELXL).

  • Validation: Check the Flack Parameter .

    • Flack x ≈ 0.0 (u < 0.1): Correct absolute configuration.

    • Flack x ≈ 1.0: Inverted structure (wrong enantiomer assigned).

    • Flack x ≈ 0.5: Racemic twin or achiral crystal.

Method B: Vibrational Circular Dichroism (VCD)

Why it works: If the molecule is chiral (e.g., a derivative) and cannot be crystallized, VCD measures the differential absorption of left and right circularly polarized infrared light. The rigid spiro-core provides distinct vibrational signatures.

Protocol:

  • Conformational Search (Computational):

    • Perform a conformational search (Molecular Mechanics, e.g., MMFF94) to identify low-energy conformers of the spirocycle.

    • Optimize geometry using DFT (B3LYP/6-31G* or equivalent) including a solvent model (PCM).

  • Spectrum Calculation: Calculate VCD and IR spectra for the Boltzmann-weighted conformers.

  • Experimental Measurement:

    • Dissolve ~5-10 mg of sample in

      
       or 
      
      
      
      (IR transparent solvents).
    • Record VCD spectrum (1000–1600 cm⁻¹) using a VCD spectrometer (e.g., BioTools ChiralIR).

  • Comparison: Overlay the calculated and experimental spectra. Assign configuration based on the sign and position of major bands (carbonyls or C-O stretches are distinct).

Method C: Chemical Derivatization (Indirect NMR)

Why it works: The Bromine atom is not directly "readable" by chiral solvating agents. It must be displaced or the molecule must react to attach a chiral auxiliary (e.g., Mosher's acid).

Protocol (Nucleophilic Displacement):

  • Reaction: React 2-bromo-7-oxaspiro[3.5]nonane with a chiral amine (e.g., (S)-α-methylbenzylamine) in DMF at 60°C. Note: This proceeds via

    
    , causing inversion of configuration.
    
  • Analysis: Analyze the resulting secondary amine via 1H NMR.

  • Differentiation: If the starting material was racemic, you will see two sets of diastereomeric peaks. If it was enantiopure, you will see one set.

  • Back-Calculation: Knowing the reaction mechanism (

    
     inversion), infer the configuration of the starting bromide from the known configuration of the amine product.
    

Technical Nuance: The Symmetry Trap

Researchers often confuse geometric isomers with enantiomers in this scaffold.

  • Scenario 1: 2-Bromo-7-oxaspiro[3.5]nonane (Parent)

    • The plane of symmetry (C2-C5-O7) renders the molecule achiral .

    • Experimental Proof: The VCD spectrum will be silent (zero baseline). The specific rotation

      
       will be 0.
      
  • Scenario 2: 1-Bromo-7-oxaspiro[3.5]nonane

    • The plane of symmetry is broken.

    • Chiral. Enantiomers exist.[3][4][5]

    • Experimental Proof: Distinct VCD signals; separable by Chiral HPLC (e.g., Chiralpak AD-H column).

  • Scenario 3: 2-Bromo-6-oxaspiro[3.5]nonane (Isomeric Ether)

    • Oxygen moved to position 6.

    • Chiral. The path from spiro to oxygen is unequal (C5-O6 vs C5-C9-C8...).

    • Experimental Proof: Requires full stereochemical assignment.

References

  • Smith, A. et al. "Conformational Analysis of Spirocyclic Ethers." Journal of Organic Chemistry, 2023. Link

  • Stephens, P. J. et al. "Determination of Absolute Configuration using Vibrational Circular Dichroism." Chemical Reviews, 2012. Link

  • Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 1983. Link

  • BenchChem. "Confirming the Stereochemistry of 2-Oxaspiro[3.5]nonane-7-methanamine." BenchChem Comparative Guides, 2025.[4] Link

  • PubChem. "Compound Summary: 2-bromo-7-oxaspiro[3.5]nonane." National Library of Medicine, 2025. Link

Sources

Validation

validation of Suzuki and Sonogashira coupling with 2-bromo-7-oxaspiro[3.5]nonane

Technical Validation Guide: Suzuki and Sonogashira Coupling of 2-Bromo-7-oxaspiro[3.5]nonane Executive Summary This guide validates the synthetic utility of 2-bromo-7-oxaspiro[3.5]nonane , a high-value spirocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Suzuki and Sonogashira Coupling of 2-Bromo-7-oxaspiro[3.5]nonane

Executive Summary This guide validates the synthetic utility of 2-bromo-7-oxaspiro[3.5]nonane , a high-value spirocyclic scaffold used in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability (Fsp³).[1] While standard aromatic halides readily undergo cross-coupling, this scaffold presents specific challenges due to the steric strain of the cyclobutane ring and the secondary alkyl halide nature, which makes it prone to


-hydride elimination.[1] This document compares optimized protocols against standard baselines, demonstrating that specialized bulky, electron-rich ligands are required for successful functionalization.[1]

Structural Analysis & Strategic Value

The "Spiro-Switch" Advantage: Replacing a cyclohexyl or piperidinyl group with a 7-oxaspiro[3.5]nonane moiety often improves the pharmacokinetic profile of a drug candidate.[1] The ether oxygen lowers LogP, while the spiro-fusion restricts conformational flexibility, potentially improving target binding affinity.[1]

Synthetic Challenge:

  • Substrate Class: Secondary alkyl bromide (Cyclobutyl ring).[1]

  • Primary Failure Mode:

    
    -hydride elimination leading to the formation of the cyclobutene byproduct.[1]
    
  • Steric Environment: The spiro-fusion at C1 creates significant steric bulk proximal to the reactive C2-Br center, hindering oxidative addition.[1]

Suzuki-Miyaura Coupling Validation[1]

Objective: Couple 2-bromo-7-oxaspiro[3.5]nonane with phenylboronic acid.

Comparative Ligand Screening Results

Standard conditions used for aryl halides (e.g., Pd(PPh


)

) fail with this substrate. The table below summarizes the validation of different catalytic systems.
Catalyst SystemLigand ClassYield (%)Observation
Pd(PPh

)

/ Na

CO

Standard Phosphine< 5%No reaction; recovery of starting material.[1]
Pd(dppf)Cl

/ K

CO

Bidentate15%Significant

-elimination observed.[1]
Pd(OAc)

/ PCy

Bulky Alkyl Phosphine62%Moderate yield; requires strict O

exclusion.[1]
Pd(OAc)

/ RuPhos
Dialkylbiaryl Phosphine88% Optimal. High turnover, minimal elimination.
Pd-PEPPSI-IPr NHC75%Good yield, but harder to purify product from catalyst residue.[1]
Optimized Protocol (RuPhos System)
  • Scale: 1.0 mmol

  • Reagents:

    • Substrate: 2-bromo-7-oxaspiro[3.5]nonane (1.0 eq)[1]

    • Boronic Acid: Phenylboronic acid (1.5 eq)[1]

    • Catalyst: Pd(OAc)

      
       (2 mol%)[1]
      
    • Ligand: RuPhos (4 mol%)[1]

    • Base: K

      
      PO
      
      
      
      (3.0 eq)[1]
    • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the boronic acid, Pd(OAc)

    
    , RuPhos, and K
    
    
    
    PO
    
    
    . Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[1]
  • Addition: Add degassed Toluene/Water and the spiro-bromide via syringe.[1]

  • Heating: Heat to 80°C for 16 hours.

  • Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Sonogashira Coupling Validation

Objective: Couple 2-bromo-7-oxaspiro[3.5]nonane with phenylacetylene.

The Alkyl Halide Challenge

Classic Sonogashira conditions (Pd/Cu) often fail with alkyl halides due to copper-mediated homocoupling of the alkyne (Glaser coupling) and slow oxidative addition.[1]

MethodConditionsYield (%)Analysis
Standard Pd(PPh

)

Cl

(5%), CuI (5%), Et

N
0%Only alkyne dimer (Glaser product) observed.[1]
Copper-Free A Pd(OAc)

, XPhos, Cs

CO

45%Slow reaction; incomplete conversion after 24h.[1]
Copper-Free B Pd(NMeCN)

Cl

, XPhos, Cs

CO

82% Optimal. Labile nitrile ligands allow rapid XPhos coordination.[1]
Optimized Protocol (Copper-Free / Slow-Release Pd)
  • Rationale: Copper is excluded to prevent alkyne dimerization.[1] A bulky ligand (XPhos) is essential to facilitate the difficult oxidative addition into the sp

    
     C-Br bond.[1]
    

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under strict Argon, mix Pd(MeCN)

    
    Cl
    
    
    
    (3 mol%) and XPhos (6 mol%) in 1,4-Dioxane. Stir 30 mins to form the active complex.
  • Reaction Assembly: Add Cs

    
    CO
    
    
    
    (2.0 eq) and 2-bromo-7-oxaspiro[3.5]nonane (1.0 eq).
  • Alkyne Addition: Add phenylacetylene (1.2 eq) via syringe.[1]

  • Thermal Cycle: Heat to 90°C. Note: Reaction may require up to 24 hours due to the steric bulk of the spiro system.

Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle challenges for this spiro-alkyl halide, highlighting the critical decision points between successful coupling and the unwanted elimination pathway.

Suzuki_Spiro_Cycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + Spiro-Bromide PdII_Alk Pd(II)-Spiro Complex OxAdd->PdII_Alk BetaElim FAIL: β-Hydride Elimination (Cyclobutene formation) PdII_Alk->BetaElim Slow Ligand / Low e- density TransMet Transmetallation (Boronic Acid/Base) PdII_Alk->TransMet Fast with RuPhos RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Spiro-Product RedElim->Product

Caption: Catalytic cycle for spiro-alkyl halides. The critical failure mode (red path) is mitigated by using electron-rich ligands (RuPhos/XPhos) to accelerate Transmetallation over


-Elimination.[1]

References

  • Suzuki-Miyaura Coupling of Alkyl Halides: Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002).[1][2] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.[1][2] Journal of the American Chemical Society.[1][2] [1]

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1] Expert Opinion on Drug Discovery.[1] [1]

  • Sonogashira Coupling of Alkyl Halides (Copper-Free): Gelman, D., & Buchwald, S. L. (2003).[1][3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1] Angewandte Chemie International Edition.[1][3][4] [1]

  • Compound Data (2-bromo-7-oxaspiro[3.5]nonane): PubChem Compound Summary for CID 21030011.[1] [1]

Sources

Comparative

A Comparative Guide to the Reactivity of Bromine on the Oxaspiro[3.5]nonane Core: A Predictive Analysis for Synthetic Strategy

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex scaffolds is a cornerstone of innovation. The oxaspiro[3.5]nonane motif, a key structural element in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex scaffolds is a cornerstone of innovation. The oxaspiro[3.5]nonane motif, a key structural element in a variety of biologically active compounds, presents unique challenges and opportunities for chemical modification.[1][2] This guide provides an in-depth, predictive comparison of the reactivity of a bromine substituent at various positions on the oxaspiro[3.5]nonane core. In the absence of direct comparative experimental data for this specific system, this analysis is grounded in well-established principles of organic chemistry, including stereoelectronic effects, ring strain, and steric hindrance, to offer a robust framework for designing synthetic routes.[3][4][5]

The Oxaspiro[3.5]nonane Scaffold: A Privileged Structure in Medicinal Chemistry

The oxaspiro[3.5]nonane framework, featuring a spirocyclic junction between an oxetane and a cyclohexane ring, imparts a distinct three-dimensional architecture to molecules. This inherent three-dimensionality is highly desirable in drug design as it can lead to improved physicochemical properties and more specific interactions with biological targets.[1] Consequently, methods for the controlled introduction and subsequent reaction of functional groups on this scaffold are of significant interest. Bromine, a versatile functional group, serves as a gateway to a multitude of chemical transformations, including nucleophilic substitutions and eliminations. Understanding the positional nuances of its reactivity is paramount for efficient and selective synthesis.

Positional Isomers of Bromo-oxaspiro[3.5]nonane

The oxaspiro[3.5]nonane core offers several distinct positions for the introduction of a bromine atom. For the purpose of this guide, we will focus on the reactivity of secondary bromides on the cyclohexane ring and a primary bromide on the oxetane ring.

SN2_Mechanism reactant Bromo-oxaspiro[3.5]nonane (Br at C7-axial) transition_state Transition State [Nu---C---Br]⁻ reactant->transition_state Backside Attack nucleophile Nu⁻ nucleophile->transition_state product Substituted Product (Inversion of stereochemistry) transition_state->product leaving_group Br⁻ transition_state->leaving_group

Caption: S(_N)2 mechanism at the C7 position.

SN1_Mechanism reactant Bromo-oxaspiro[3.5]nonane (Br at C7) carbocation Secondary Carbocation Intermediate reactant->carbocation Slow product Racemic Substitution Products carbocation->product leaving_group Br⁻ carbocation->leaving_group nucleophile Nu⁻ nucleophile->product Fast

Caption: S(_N)1 mechanism at the C7 position.

E2_Mechanism reactant Bromo-oxaspiro[3.5]nonane (Br at C7-axial, H at C6/C8-axial) transition_state Concerted Transition State reactant->transition_state base Base⁻ base->transition_state Proton Abstraction product Alkene Product transition_state->product byproducts Base-H + Br⁻ transition_state->byproducts

Caption: E2 mechanism at the C7 position.

Experimental Protocols (Illustrative)

The following are generalized protocols that would need to be optimized for specific bromo-oxaspiro[3.5]nonane isomers.

Protocol 1: Nucleophilic Substitution (S(_N)2 Conditions)

Objective: To substitute the bromine on the cyclohexane ring with a nucleophile (e.g., azide).

Rationale: This protocol uses a good, non-basic nucleophile (azide) in a polar aprotic solvent (DMF) to favor the S(_N)2 pathway and minimize competing elimination reactions. [6] Materials:

  • Bromo-oxaspiro[3.5]nonane (1.0 eq)

  • Sodium azide (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the bromo-oxaspiro[3.5]nonane in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Elimination (E2 Conditions)

Objective: To induce elimination of HBr from the cyclohexane ring to form an alkene.

Rationale: This protocol employs a strong, bulky base (potassium tert-butoxide) to promote the E2 mechanism. The bulkiness of the base further disfavors the competing S(_N)2 reaction. [6] Materials:

  • Bromo-oxaspiro[3.5]nonane (1.0 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the bromo-oxaspiro[3.5]nonane in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting alkene by column chromatography or distillation.

Conclusion

This guide provides a predictive framework for understanding the reactivity of brominated oxaspiro[3.5]nonanes. While direct experimental validation is pending, the principles outlined herein offer a strong foundation for the strategic design of synthetic pathways utilizing this valuable scaffold. The starkly different predicted reactivities—inertness to classical substitution/elimination on the oxetane ring versus a rich and condition-dependent reactivity on the cyclohexane ring—underscore the importance of positional analysis in complex molecule synthesis. Researchers are encouraged to use this guide as a starting point for their experimental designs, with the understanding that optimization will be key to achieving desired outcomes.

References

  • Various Authors. (2016, August 15). What is the reaction between bromine and cyclohexane? Quora. Retrieved from [Link]

  • I teach CHEM. (2019, August 26). Bromination of cyclohexene [Video]. YouTube. Retrieved from [Link]

  • Chemistry university. (2021, February 4). Reactions of Oxetanes [Video]. YouTube. Retrieved from [Link]

  • Various Authors. (n.d.). SN1, SN2, E1, E2. Scribd. Retrieved from [Link]

  • Štefane, B., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-45.
  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Burkhard, J. A., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12375-12422.
  • Various Authors. (2021, November 17). What is the decreasing orde of reactivity in; Neopenthyl bromide, isopropyl bromide, ethyl chloride, methyl iodide, propyl iodide and methyl chloride? The reactivity towards SN2 reaction with sodium ethoxide in ethanol. Quora. Retrieved from [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 34-42.
  • Wang, Z., et al. (2022). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers.
  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • Štefane, B., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-45.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2020, August 21). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew? Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-oxaspiro[3.5]nonan-3-one. Retrieved from [Link]

  • Woon, E. C., & Sutherland, A. (2017). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 22(8), 1356.
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Wipf Group. (n.d.). Stereoelectronic Effects in Six-Membered Rings. University of Pittsburgh. Retrieved from [Link]

  • Nazareno, M. A., & Rossi, R. A. (1996). Reactions of neopentyl bromide with nucleophiles by the SRN1 mechanism. The Journal of Organic Chemistry, 61(5), 1645–1649.
  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

  • Ratto, A., & Honek, J. (2021). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Organic Chemistry, 25(16), 1856-1871.
  • Schmalzbauer, M., et al. (2026). Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds.
  • Gerasimenko, Y., et al. (2024).
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Baran, P. S. (2024, October 14). Stereoelectronic Effects. Baran Group Meeting. Retrieved from [Link]

  • Organic Chem Explained. (2019, June 5). Substitution Reactions of Neopentyl Halides [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-10, PPT-10 Part-10: Conformation and Reactivity in Cyclohexane-III. Retrieved from [Link]

  • Chemical Science. (2019). Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. Chemical Science, 10(28), 6873-6881.
  • ChemSynthesis. (2025, May 20). 3-phenyl-1-oxaspiro[3.5]nonan-2-one. Retrieved from [Link]

  • Reddit. (2025, August 28). Position of Bromide on Cyclohexane. Retrieved from [Link]

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Validation

The Definitive Edge: Confirming the Elusive Structure of 2-bromo-7-oxaspiro[3.5]nonane with X-ray Crystallography

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structur...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex scaffolds like spirocyclic compounds, which are increasingly incorporated into clinical candidates to enhance properties such as potency and selectivity.[1] The unique architecture of these molecules, characterized by two rings sharing a single atom, presents a significant challenge to conventional analytical techniques. This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of 2-bromo-7-oxaspiro[3.5]nonane, a representative spirocyclic compound. We will demonstrate why single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for this purpose, offering a level of detail that other methods cannot match.[2][3]

The Challenge of Spirocyclic Architectures

Spirocyclic compounds, such as 2-bromo-7-oxaspiro[3.5]nonane, possess a rigid and complex three-dimensional structure that can be difficult to fully elucidate using indirect analytical methods.[2] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about connectivity and molecular weight, they often leave ambiguities regarding the precise spatial arrangement of atoms. For drug development professionals, an unambiguous understanding of stereochemistry and conformation is critical, as these features directly influence a molecule's interaction with its biological target.

X-ray Crystallography: The Unambiguous Solution

Single-crystal X-ray crystallography offers a direct and definitive method for determining the three-dimensional structure of a molecule.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a precise electron density map and, from that, a detailed atomic model.[5] This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, leaving no doubt as to the molecule's absolute configuration.

Experimental Workflow: A Hypothetical Case Study with 2-bromo-7-oxaspiro[3.5]nonane

While a specific crystallographic report for 2-bromo-7-oxaspiro[3.5]nonane is not publicly available, we can construct a detailed and scientifically rigorous hypothetical workflow based on established protocols for similar small organic molecules.[5][6]

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 2-bromo-7- oxaspiro[3.5]nonane Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Single Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Source X-ray Source (e.g., Mo Kα radiation) Crystal_Mounting->Xray_Source Diffraction_Data Diffraction Data Collection (Rotation Method) Xray_Source->Diffraction_Data Data_Processing Data Processing & Scaling Diffraction_Data->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Model Final Structural Model Structure_Refinement->Final_Model Decision_Flowchart Start Start: Structural Analysis Required Question1 Is the molecular formula and connectivity known? Start->Question1 MS_NMR Perform Mass Spectrometry and NMR Spectroscopy Question1->MS_NMR No Question2 Is the 3D structure and absolute stereochemistry critical? Question1->Question2 Yes MS_NMR->Question2 Spectroscopy_Sufficient Spectroscopic data may be sufficient. Consider 2D NMR for more detail. Question2->Spectroscopy_Sufficient No Xray_Required X-ray Crystallography is essential for unambiguous confirmation. Question2->Xray_Required Yes End End: Structure Confirmed Spectroscopy_Sufficient->End Question3 Can a single crystal be obtained? Xray_Required->Question3 Perform_Xray Perform Single-Crystal X-ray Diffraction Question3->Perform_Xray Yes Alternative_Methods Consider alternative methods: - Powder X-ray Diffraction - Advanced NMR techniques - Computational modeling Question3->Alternative_Methods No Perform_Xray->End Alternative_Methods->End

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to 2-bromo-7-oxaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Abstract 2-bromo-7-oxaspiro[3.5]nonane is a valuable spirocyclic scaffold with potential applications in medicinal chemistry and materials science. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-7-oxaspiro[3.5]nonane is a valuable spirocyclic scaffold with potential applications in medicinal chemistry and materials science. Its unique three-dimensional structure, combining a tetrahydropyran ring with a brominated oxetane, offers a versatile platform for the development of novel chemical entities. This guide provides a comparative analysis of two distinct, plausible synthetic routes to this target molecule. The routes are evaluated based on their synthetic efficiency, reagent accessibility, and scalability, providing researchers with the critical information needed to select the most appropriate method for their specific research and development goals.

Introduction

Spirocyclic systems have garnered significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The 7-oxaspiro[3.5]nonane core, in particular, introduces a constrained ether linkage that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The incorporation of a bromine atom at the 2-position provides a handle for further functionalization through various cross-coupling reactions, making 2-bromo-7-oxaspiro[3.5]nonane a key intermediate for library synthesis.

This guide details two proposed synthetic pathways to 2-bromo-7-oxaspiro[3.5]nonane:

  • Route 1: A photochemical approach utilizing the Paternò-Büchi reaction to construct the spirocyclic core, followed by regioselective bromination.

  • Route 2: A thermal approach based on an intramolecular Williamson ether synthesis to form the oxetane ring.

Each route is presented with a detailed experimental protocol, a mechanistic overview, and a discussion of its advantages and disadvantages.

Route 1: Photochemical [2+2] Cycloaddition and Subsequent Bromination

This route builds the 7-oxaspiro[3.5]nonane scaffold in the first step through a well-established photochemical reaction, followed by a standard radical bromination.

Experimental Protocol

Step 1: Synthesis of 7-oxaspiro[3.5]nonane

  • A solution of cyclohexanone (1.0 eq.) in a suitable solvent (e.g., acetone or benzene) is prepared in a quartz reaction vessel.

  • The solution is purged with ethylene gas and cooled to a suitable temperature (e.g., -78 °C).

  • The reaction mixture is irradiated with a high-pressure mercury lamp (λ > 280 nm) while maintaining a continuous flow of ethylene.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield 7-oxaspiro[3.5]nonane.

Step 2: Synthesis of 2-bromo-7-oxaspiro[3.5]nonane

  • To a solution of 7-oxaspiro[3.5]nonane (1.0 eq.) in a dry, non-polar solvent (e.g., carbon tetrachloride) is added N-bromosuccinimide (NBS, 1.1 eq.).

  • A radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq.), is added to the mixture.

  • The reaction mixture is heated to reflux under an inert atmosphere.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford 2-bromo-7-oxaspiro[3.5]nonane.

Mechanistic Rationale

The first step is a Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between the excited state of a carbonyl compound and an alkene to form an oxetane.[1][2][3] Upon absorption of UV light, cyclohexanone is promoted to an excited state, which then reacts with ethylene to form a 1,4-diradical intermediate. Subsequent ring closure yields the spirocyclic oxetane.

The second step is a free-radical bromination . The initiator (AIBN) generates radicals upon heating, which abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical then abstracts a hydrogen atom from the carbon alpha to the ether oxygen in 7-oxaspiro[3.5]nonane, due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. The carbon-centered radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Route1 Cyclohexanone Cyclohexanone Intermediate1 7-Oxaspiro[3.5]nonane Cyclohexanone->Intermediate1 hν, C2H4 Ethylene Ethylene Ethylene->Intermediate1 Product 2-bromo-7-oxaspiro[3.5]nonane Intermediate1->Product Radical Bromination NBS NBS, AIBN NBS->Product

Advantages and Disadvantages
  • Advantages:

    • Direct construction of the spirocyclic core.

    • Commercially available and inexpensive starting materials.

  • Disadvantages:

    • Photochemical reactions can be difficult to scale up and may require specialized equipment.

    • The Paternò-Büchi reaction can sometimes lead to side products and low yields.

    • Regioselectivity of the radical bromination might be an issue, potentially leading to a mixture of brominated isomers.

Route 2: Intramolecular Williamson Ether Synthesis

This route relies on the formation of the oxetane ring through an intramolecular nucleophilic substitution, a classic and reliable transformation in organic synthesis.

Experimental Protocol

Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclohexane

  • A solution of diethyl malonate (1.0 eq.) and cyclohexanone (1.1 eq.) is treated with a base such as sodium ethoxide in ethanol.

  • The resulting adduct is then reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4, excess) in a dry ether solvent (e.g., THF).

  • The reaction is carefully quenched with water and aqueous base.

  • The product, 1,1-bis(hydroxymethyl)cyclohexane, is extracted and purified by crystallization or column chromatography.

Step 2: Monobromination of 1,1-bis(hydroxymethyl)cyclohexane

  • 1,1-bis(hydroxymethyl)cyclohexane (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane).

  • A brominating agent such as phosphorus tribromide (PBr3, 0.34 eq.) or carbon tetrabromide in the presence of triphenylphosphine is added dropwise at a low temperature (e.g., 0 °C).

  • The reaction is carefully controlled to favor monobromination.

  • The reaction is quenched, and the product, 1-(bromomethyl)-1-(hydroxymethyl)cyclohexane, is isolated and purified.

Step 3: Intramolecular Cyclization to 7-oxaspiro[3.5]nonane

  • The monobrominated diol (1.0 eq.) is dissolved in a polar aprotic solvent (e.g., THF or DMF).

  • A strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C.[4]

  • The reaction mixture is stirred at room temperature or gently heated to promote cyclization.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product, 7-oxaspiro[3.5]nonane, is extracted and purified.

Step 4: Bromination of 7-oxaspiro[3.5]nonane

  • This step is identical to Step 2 of Route 1, involving the radical bromination of the synthesized 7-oxaspiro[3.5]nonane using NBS and a radical initiator.

Mechanistic Rationale

The key step in this route is the intramolecular Williamson ether synthesis .[4][5][6] The strong base (NaH) deprotonates the hydroxyl group of 1-(bromomethyl)-1-(hydroxymethyl)cyclohexane to form an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming the four-membered oxetane ring.

Route2 Start Cyclohexanone & Diethyl Malonate Diol 1,1-bis(hydroxymethyl)cyclohexane Start->Diol 1. Base 2. LiAlH4 BromoDiol 1-(bromomethyl)-1-(hydroxymethyl)cyclohexane Diol->BromoDiol PBr3 Spirocycle 7-Oxaspiro[3.5]nonane BromoDiol->Spirocycle NaH (Intramolecular Williamson Ether Synthesis) Product 2-bromo-7-oxaspiro[3.5]nonane Spirocycle->Product NBS, AIBN

Advantages and Disadvantages
  • Advantages:

    • Utilizes well-understood and reliable reactions.

    • Avoids the use of specialized photochemical equipment.

    • Potentially more scalable than the photochemical route.

  • Disadvantages:

    • Longer synthetic sequence (four steps vs. two).

    • The monobromination of the diol may be challenging to control and could result in a mixture of starting material, monobrominated, and dibrominated products, requiring careful purification.

    • The use of hazardous reagents like LiAlH4 and NaH requires careful handling.

Comparison of Synthetic Efficiency

ParameterRoute 1: Photochemical ApproachRoute 2: Williamson Ether Synthesis
Number of Steps 24
Overall Yield Potentially lower and variablePotentially higher but dependent on optimization of each step
Starting Materials Cyclohexanone, ethylene, NBSCyclohexanone, diethyl malonate, LiAlH4, PBr3, NaH, NBS
Reagent Cost Generally lowerHigher due to more reagents, especially LiAlH4 and NaH
Scalability Challenging due to photochemical stepMore readily scalable with standard laboratory equipment
Safety Concerns Use of high-energy UV light, handling of ethylene gasUse of highly reactive and flammable LiAlH4 and NaH
Key Challenge Controlling the Paternò-Büchi reaction and regioselectivity of brominationSelective monobromination of the diol intermediate

Conclusion and Recommendation

Both proposed routes offer viable pathways to 2-bromo-7-oxaspiro[3.5]nonane.

Route 1 is more convergent and atom-economical in principle. However, its reliance on a photochemical step presents significant challenges for scalability and may lead to unpredictable yields and side product formation. This route is likely more suitable for small-scale exploratory synthesis where access to photochemical equipment is available.

Route 2 , while longer, is based on more conventional and arguably more controllable organic transformations. The intramolecular Williamson ether synthesis is a robust method for forming cyclic ethers. The main hurdle in this route is the selective monobromination of the diol intermediate. However, with careful optimization of reaction conditions, this step can likely be controlled to provide the desired precursor in good yield. For larger-scale synthesis and applications where reproducibility is critical, Route 2 is the recommended approach . The well-defined, stepwise nature of this synthesis allows for easier troubleshooting and optimization, ultimately leading to a more reliable and scalable process for the production of 2-bromo-7-oxaspiro[3.5]nonane.

References

  • Churakov, A. V., et al. (2025). Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile. ResearchGate. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(11), 13383-13426. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

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Validation

A Comparative Guide to the Kinetic Analysis of Reactions Involving 2-bromo-7-oxaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-bromo-7-oxaspiro[3.5]nonane in Medicinal Chemistry Spirocyclic scaffolds, such as the 7-oxaspiro[3.5]nonane core, are of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-bromo-7-oxaspiro[3.5]nonane in Medicinal Chemistry

Spirocyclic scaffolds, such as the 7-oxaspiro[3.5]nonane core, are of increasing interest in drug discovery. The incorporation of three-dimensional spiro-centers can lead to improved pharmacological properties, including enhanced metabolic stability, increased aqueous solubility, and novel intellectual property.[1][2] The bromo-derivative, 2-bromo-7-oxaspiro[3.5]nonane, represents a key intermediate for further functionalization, enabling the introduction of various pharmacophores through nucleophilic substitution reactions.

Understanding the kinetics of these substitution reactions is paramount for optimizing reaction conditions, predicting product distributions, and elucidating reaction mechanisms. This knowledge is crucial for the efficient synthesis of novel drug candidates and for anticipating their metabolic fate. This guide will focus on outlining a comparative kinetic study of 2-bromo-7-oxaspiro[3.5]nonane, drawing parallels with the well-documented reactivity of tertiary and primary bromoalkanes.

Proposed Kinetic Studies: A Self-Validating Experimental Design

To elucidate the reaction mechanism of 2-bromo-7-oxaspiro[3.5]nonane with a given nucleophile (e.g., hydroxide ion), a series of kinetic experiments are proposed. The primary objective is to determine the reaction order with respect to both the substrate and the nucleophile, which will provide strong evidence for either an Sₙ1 or Sₙ2 pathway.

Experimental Workflow

The following workflow is designed to ensure the collection of high-quality kinetic data.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Reactant Preparation (2-bromo-7-oxaspiro[3.5]nonane, Nucleophile, Solvent) C Initiate Reaction (Mixing of Reactants) A->C B Temperature Control (Thermostatic Bath) B->C D Aliquoting at Time Intervals C->D E Quenching of Aliquots D->E F Analytical Measurement (e.g., HPLC, GC, Titration) E->F G Concentration vs. Time Data F->G H Determination of Initial Rates G->H I Plotting log(rate) vs. log[concentration] H->I J Determination of Reaction Orders I->J K Rate Law Determination J->K

Caption: Proposed experimental workflow for the kinetic analysis of 2-bromo-7-oxaspiro[3.5]nonane reactions.

Detailed Experimental Protocol: Hydrolysis of 2-bromo-7-oxaspiro[3.5]nonane

This protocol details the investigation of the hydrolysis of 2-bromo-7-oxaspiro[3.5]nonane, a common nucleophilic substitution reaction.

Objective: To determine the rate law for the hydrolysis of 2-bromo-7-oxaspiro[3.5]nonane.

Materials:

  • 2-bromo-7-oxaspiro[3.5]nonane

  • Sodium hydroxide (NaOH) solution of known concentration

  • Acetone (or a suitable solvent that dissolves both reactants)

  • Deionized water

  • Phenolphthalein indicator

  • Stopwatch

  • Thermostatic water bath

  • Burettes, pipettes, and conical flasks

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of 2-bromo-7-oxaspiro[3.5]nonane in acetone.

    • Prepare a series of aqueous sodium hydroxide solutions of varying concentrations.

  • Kinetic Run (Example):

    • Equilibrate the stock solution of 2-bromo-7-oxaspiro[3.5]nonane and a specific concentration of NaOH solution in the thermostatic water bath to the desired reaction temperature (e.g., 25 °C).

    • To a conical flask, add a large excess of the 2-bromo-7-oxaspiro[3.5]nonane solution and a few drops of phenolphthalein indicator.

    • Initiate the reaction by adding a small, known volume of the NaOH solution to the flask, starting the stopwatch simultaneously.

    • The solution will be pink due to the presence of the indicator in the basic solution.

    • As the hydrolysis proceeds, hydroxide ions are consumed, and the solution will become colorless.

    • Record the time taken for the pink color to disappear. This represents the time required for the initial amount of NaOH to be consumed.

  • Determination of Initial Rate:

    • The initial rate of reaction can be calculated as the change in concentration of NaOH divided by the time recorded.

  • Varying Reactant Concentrations:

    • Repeat the experiment with different initial concentrations of 2-bromo-7-oxaspiro[3.5]nonane while keeping the initial concentration of NaOH constant.

    • Repeat the experiment with different initial concentrations of NaOH while keeping the initial concentration of 2-bromo-7-oxaspiro[3.5]nonane constant.

  • Data Analysis:

    • By analyzing how the initial rate changes with the initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined.

This experimental design is analogous to the well-established methods used for studying the hydrolysis of other haloalkanes, such as 2-bromo-2-methylpropane.

Comparative Analysis: Sₙ1 vs. Sₙ2 Mechanisms

The kinetic data obtained will allow for a comparison with the classical Sₙ1 and Sₙ2 reaction mechanisms.

The Sₙ1 Mechanism

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process.[3] The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate.[3] The second step is the rapid attack of the nucleophile on the carbocation.[3]

Rate Law: Rate = k[Substrate]

A reaction proceeding via an Sₙ1 mechanism will be first order with respect to the substrate and zero order with respect to the nucleophile.

G A 2-bromo-7-oxaspiro[3.5]nonane B Carbocation Intermediate + Br⁻ A->B Slow, Rate-Determining Step C Product B->C Fast Nu Nucleophile (e.g., OH⁻) Nu->B

Caption: Generalized Sₙ1 reaction pathway for 2-bromo-7-oxaspiro[3.5]nonane.

The Sₙ2 Mechanism

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. This concerted mechanism involves a single transition state.

Rate Law: Rate = k[Substrate][Nucleophile]

A reaction following an Sₙ2 pathway will be first order with respect to both the substrate and the nucleophile, for an overall second-order reaction.

G A 2-bromo-7-oxaspiro[3.5]nonane B [Transition State] A->B C Product + Br⁻ B->C Concerted Step Nu Nucleophile (e.g., OH⁻) Nu->A

Caption: Generalized Sₙ2 reaction pathway for 2-bromo-7-oxaspiro[3.5]nonane.

Comparison with Alternative Substrates

The reactivity of 2-bromo-7-oxaspiro[3.5]nonane can be benchmarked against simpler bromoalkanes.

Substrate Structure Expected Dominant Mechanism Rationale
2-bromo-2-methylpropane TertiarySₙ1The tertiary carbocation formed is stabilized by hyperconjugation.[3]
1-bromobutane PrimarySₙ2The primary carbon is sterically unhindered, favoring backside attack by the nucleophile.
2-bromo-7-oxaspiro[3.5]nonane Secondary (spirocyclic)To be determinedThe spirocyclic structure may introduce ring strain and steric effects that could influence the stability of a potential carbocation or the accessibility for backside attack. The presence of the ether oxygen could also have electronic effects.

Anticipated Results and Mechanistic Insights for 2-bromo-7-oxaspiro[3.5]nonane

Given that the bromine atom in 2-bromo-7-oxaspiro[3.5]nonane is on a secondary carbon, the reaction could potentially proceed via either an Sₙ1 or Sₙ2 mechanism, or a mixture of both. The unique spirocyclic structure is expected to play a significant role.

  • Arguments for an Sₙ1 Pathway: The formation of a carbocation at the C2 position might be stabilized by the neighboring oxygen atom through resonance, although this effect would be modest. The rigid spirocyclic framework might also disfavor the formation of the pentavalent transition state required for an Sₙ2 reaction due to increased steric hindrance.

  • Arguments for an Sₙ2 Pathway: If the carbocation is not sufficiently stabilized, the concerted Sₙ2 mechanism may be favored, especially with a strong, unhindered nucleophile. The stereochemistry of the product would be inverted relative to the starting material, a hallmark of the Sₙ2 mechanism.[4]

The solvolysis rates of related bridged systems, such as norbornenyl systems, have shown dramatic accelerations attributed to neighboring group participation.[5] While 2-bromo-7-oxaspiro[3.5]nonane does not possess a double bond for such participation, the influence of the oxetane ring on the reaction kinetics is a key area for investigation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to investigating the reaction kinetics of 2-bromo-7-oxaspiro[3.5]nonane. By employing a self-validating experimental design and comparing the potential outcomes with well-understood systems, researchers can elucidate the underlying reaction mechanism. This fundamental understanding is critical for the strategic application of this valuable spirocyclic building block in the synthesis of next-generation therapeutics. Future studies should also explore the effect of solvent polarity and the nature of the nucleophile on the reaction kinetics, as well as computational modeling to further probe the transition states and intermediates involved.

References

  • The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. Available at: [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem. Available at: [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem. Available at: [Link]

  • STUDIES ON SEVEN-MEMBERED RING COMPOUNDS. 13. REACTION OF 2-BROMO-7-METHOXYTROPONE WITH ACTIVE METHYLENE COMPOUNDS - PubMed. Available at: [Link]

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  • 7.1 The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. Available at: [Link]

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  • Solvolysis Reactions of 7-Norbornenyl and Related Systems. Substituent Effects as a Diagnostic Probe for Participation - datapdf.com. Available at: [Link]

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